molecular formula C17H15N3O B5736813 N-[3-(2-quinoxalinyl)phenyl]propanamide

N-[3-(2-quinoxalinyl)phenyl]propanamide

Cat. No.: B5736813
M. Wt: 277.32 g/mol
InChI Key: HAUHKAPFHBCCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-quinoxalinyl)phenyl]propanamide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Quinoxaline-based compounds are a prominent area of investigation in medicinal chemistry, particularly in oncology research . Structural analogues of this compound, which share the core N-(quinoxalinylphenyl)amide scaffold, have demonstrated significant cytotoxic activity in scientific studies . For instance, closely related quinoxaline-3-propanamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VGFR-2), a key target in anti-angiogenesis cancer therapy . These analogues exhibited potent cytotoxicity against human cancer cell lines, including colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7), in some cases exceeding the activity of reference drugs like doxorubicin . The mechanism of action for these compounds involves inducing apoptosis (programmed cell death), as evidenced by a marked increase in apoptotic markers such as caspase-3 and p53, and a disruption of the cell cycle . Other research on 2-oxo-3-phenylquinoxaline derivatives has also confirmed their ability to reduce viability in HCT-116 cells and cause morphological changes indicative of apoptosis . This makes N-[3-(2-quinoxalinyl)phenyl]propanamide a compound of interest for researchers studying novel pathways for inhibiting tumor growth and proliferation. Safety Information: Refer to the SDS for safe handling instructions.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-17(21)19-13-7-5-6-12(10-13)16-11-18-14-8-3-4-9-15(14)20-16/h3-11H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHKAPFHBCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of N-[3-(2-quinoxalinyl)phenyl]propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of N-[3-(2-quinoxalinyl)phenyl]propanamide , a functionalized quinoxaline derivative. Quinoxalines are a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including kinase inhibition, antiviral, and anticancer properties.[1] This specific target molecule features a 2-arylquinoxaline core decorated with a propanamide moiety, a common pharmacophore for improving solubility and target binding affinity.

The guide employs a convergent synthetic strategy designed for reproducibility and scalability. It prioritizes the Hinsberg cyclization for core formation, followed by chemoselective functional group interconversion.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthetic route, we deconstruct the target molecule into readily available precursors.

Strategic Disconnections
  • C-N Bond Disconnection (Amide Coupling): The final step involves coupling the propionyl group to the aniline nitrogen. This simplifies the target to 2-(3-aminophenyl)quinoxaline .

  • Functional Group Interconversion (FGI): The amine is best accessed via reduction of a nitro group, protecting the nitrogen from side reactions during the heterocycle formation. Precursor: 2-(3-nitrophenyl)quinoxaline .

  • Heterocyclic Ring Construction (Hinsberg Reaction): The quinoxaline core is synthesized via the condensation of 1,2-phenylenediamine with (3-nitrophenyl)glyoxal .

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: N-[3-(2-quinoxalinyl)phenyl]propanamide Amine Intermediate: 2-(3-aminophenyl)quinoxaline Target->Amine Amide Coupling (C-N Disconnection) Nitro Precursor: 2-(3-nitrophenyl)quinoxaline Amine->Nitro Reduction (FGI) Reagents Starting Materials: 1,2-Phenylenediamine + (3-Nitrophenyl)glyoxal Nitro->Reagents Hinsberg Cyclization (Heterocycle Formation)

Caption: Retrosynthetic pathway deconstructing the target into commercially available diamine and glyoxal precursors.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-(3-Nitrophenyl)quinoxaline

Objective: Construct the quinoxaline core via condensation. Reaction Type: Hinsberg Cyclization.

Materials
  • 1,2-Phenylenediamine (10.0 mmol)

  • (3-Nitrophenyl)glyoxal hydrate (10.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (catalytic, 0.5 mL)

Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-nitrophenyl)glyoxal hydrate (1 eq) in ethanol.

  • Addition: Add 1,2-phenylenediamine (1 eq) to the solution. The mixture typically turns dark orange/brown immediately due to imine formation.

  • Catalysis: Add glacial acetic acid. While the reaction can proceed without acid, catalytic acid accelerates the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the diamine spot (

      
      ) indicates completion.
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate and wash with cold ethanol.

    • If no precipitate: Concentrate the solvent under reduced pressure, dissolve the residue in DCM, wash with water, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol/DMF to yield yellow needles.

Stage 2: Reduction to 2-(3-Aminophenyl)quinoxaline

Objective: Reduce the nitro group to an amine without affecting the quinoxaline ring. Method: Tin(II) Chloride Reduction (Chemoselective).

Materials
  • 2-(3-Nitrophenyl)quinoxaline (from Stage 1)

  • Tin(II) chloride dihydrate (

    
    , 5 eq)
    
  • Ethanol (30 mL)

Protocol
  • Setup: Suspend the nitro-compound in ethanol in a 100 mL flask.

  • Reagent Addition: Add

    
     carefully.
    
  • Reaction: Heat to reflux for 4 hours.

    • Mechanism:[2][3][4][5][6][7][8] Nitro group is reduced to amine via electron transfer from Sn(II)

      
       Sn(IV).
      
  • Workup (Critical Step): Cool to room temperature. Adjust pH to ~8 using 10% aqueous

    
     or NaOH. This precipitates tin salts.
    
  • Extraction: Filter the mixture through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate. Extract the filtrate with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry combined organics over

    
     and concentrate to yield the amine as a brownish solid.
    
Stage 3: Acylation to N-[3-(2-quinoxalinyl)phenyl]propanamide

Objective: Selective acylation of the primary amine.

Materials
  • 2-(3-Aminophenyl)quinoxaline (1.0 mmol)

  • Propionyl chloride (1.1 mmol)

  • Triethylamine (

    
    , 1.5 mmol)
    
  • Dichloromethane (DCM, anhydrous, 10 mL)

Protocol
  • Setup: Dissolve the amine intermediate in anhydrous DCM under an inert atmosphere (

    
    ). Add 
    
    
    
    and cool to 0°C (ice bath).
  • Addition: Dropwise add propionyl chloride. The reaction is exothermic; temperature control prevents bis-acylation.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

    • Self-Validation: TLC should show a new spot with slightly higher

      
       than the amine (due to loss of H-bond donor capability).
      
  • Quench: Add saturated

    
     solution to quench excess acid chloride.
    
  • Extraction: Separate phases. Wash organic layer with brine and water.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM) or recrystallization from EtOH/Water.

DOT Diagram: Experimental Workflow

Workflow Start Start: Reagents React1 Reflux (EtOH/AcOH) Start->React1 Check1 TLC Check (Disappearance of Diamine) React1->Check1 Check1->React1 Incomplete Reduce Reduction (SnCl2/EtOH) Check1->Reduce Complete Acylate Acylation (Propionyl Cl/DCM) Reduce->Acylate Purify Purification (Recryst/Column) Acylate->Purify Final Final Product Purify->Final

Caption: Step-by-step experimental workflow from starting materials to purified target.

Part 3: Characterization Guide

Accurate structural validation is non-negotiable. Below are the expected spectral signatures.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 10.10Singlet (s)1H-NH-CO- (Amide proton)
1H 9.45Singlet (s)1HH-2' (Quinoxaline ring, adjacent to N)
1H 8.50 - 8.60Multiplet1HPhenyl H-2 (Between Quinoxaline and Amide)
1H 8.00 - 8.15Multiplet2HQuinoxaline H-5, H-8
1H 7.70 - 7.90Multiplet4HQuinoxaline H-6, H-7 + Phenyl H-4, H-6
1H 7.45Triplet (t)1HPhenyl H-5
1H 2.35Quartet (q)2H-CH2- (Propionyl methylene)
1H 1.15Triplet (t)3H-CH3 (Propionyl methyl)

Interpretation Logic:

  • The singlet at ~9.45 ppm is diagnostic for the proton at position 3 of the quinoxaline ring (since position 2 is substituted).

  • The quartet/triplet pattern at high field (1.0 - 2.5 ppm) confirms the presence of the propanamide chain.

Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 277.32 g/mol

  • Expected Ion:

    
    
    
  • Fragmentation: Loss of the propionyl group (

    
    ) may be observed in MS/MS.
    

Part 4: Scientific Integrity & Troubleshooting

Critical Control Points
  • Regioselectivity: In the Hinsberg reaction with 1,2-phenylenediamine (symmetric), regioselectivity is not an issue. However, ensuring the glyoxal is fully hydrated or monomeric helps yield.

  • Tin Removal: In Stage 2, incomplete removal of tin salts causes emulsions during extraction and contaminates the NMR. Use the basic workup (pH 8) to precipitate tin oxides effectively.

  • Acylation Conditions: Use dry DCM and keep the reaction cold initially. Excess propionyl chloride can lead to di-acylation at the amide nitrogen, though this is sterically unlikely with secondary amides.

Safety Considerations
  • 1,2-Phenylenediamine: Toxic by inhalation and skin contact; potential sensitizer.

  • Propionyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Tin(II) Chloride: Irritant.

References

  • Hinsberg Reaction Mechanism & Scope

    • Title: "Recent Advances in the Synthesis of Quinoxalines: A Mini Review"
    • Source: Current Organic Synthesis
    • URL:[Link]

  • Reduction of Nitro-Quinoxalines

    • Title: "Selective reduction of nitro compounds to amines by tin(II) chloride"
    • Source: Organic Syntheses[3][6]

    • URL:[Link]

  • Amide Coupling Protocols

    • Title: "Amide bond form
    • Source: Chemical Reviews
    • URL:[Link]

  • Quinoxaline Biological Activity Context

    • Title: "Quinoxaline derivatives: A comprehensive review on their synthesis and biological activities"[1]

    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

Sources

A Technical Guide to the Structural Elucidation of N-[3-(2-quinoxalinyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The specific compound, N-[3-(2-quinoxalinyl)phenyl]propanamide, integrates the quinoxaline core with a propanamide side chain, suggesting potential for unique biological interactions and physicochemical properties. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the unambiguous structural elucidation of this molecule. We will delve into the synthetic pathway, followed by a multi-pronged spectroscopic analysis, interpreting the data with a focus on the causality behind the observed signals.

I. Synthesis and Purification: A Foundation of Purity

The definitive structural elucidation of any compound begins with its synthesis and rigorous purification. A plausible and common synthetic route to N-[3-(2-quinoxalinyl)phenyl]propanamide involves a condensation reaction, a cornerstone of quinoxaline synthesis.[5]

Proposed Synthetic Pathway

The synthesis is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] In this case, the synthesis would proceed in two key stages: the formation of the quinoxaline core followed by the amidation.

Synthesis_Pathway cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Functionalization and Amidation o_phenylenediamine 1,2-Phenylenediamine quinoxaline_intermediate 2-Methylquinoxaline o_phenylenediamine->quinoxaline_intermediate Condensation dicarbonyl 2-oxo-propionaldehyde dicarbonyl->quinoxaline_intermediate amino_quinoxaline 3-(2-Quinoxalinyl)aniline quinoxaline_intermediate->amino_quinoxaline Nitration, Reduction target_molecule N-[3-(2-quinoxalinyl)phenyl]propanamide amino_quinoxaline->target_molecule Amidation propanoyl_chloride Propanoyl Chloride propanoyl_chloride->target_molecule

Caption: Proposed two-step synthesis of N-[3-(2-quinoxalinyl)phenyl]propanamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(2-Quinoxalinyl)aniline

  • Reaction Setup: To a solution of 1,2-phenylenediamine in ethanol, add an equimolar amount of 3-nitrophenylglyoxal (or a suitable precursor) dropwise at room temperature.

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-(3-nitrophenyl)quinoxaline, often precipitates and can be collected by filtration.

  • Reduction: The nitro group is then reduced to an amine. A common method is using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

  • Purification: The resulting 3-(2-quinoxalinyl)aniline is purified by recrystallization or column chromatography to yield a pure intermediate.

Step 2: Synthesis of N-[3-(2-quinoxalinyl)phenyl]propanamide

  • Reaction Setup: Dissolve 3-(2-quinoxalinyl)aniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cool in an ice bath.

  • Amidation: Add an equimolar amount of propanoyl chloride dropwise to the cooled solution, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a dilute aqueous acid, then a dilute aqueous base, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the final compound.

II. Spectroscopic Analysis: The Core of Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.[7]

1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (the number of protons of each type).

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.3s1HH-3 (Quinoxaline)The proton at C-3 of the quinoxaline ring is highly deshielded due to the adjacent nitrogen atoms and the aromatic ring current.
~8.1-8.3m2HH-5, H-8 (Quinoxaline)These protons are in the peri-position and are deshielded by the fused ring system.
~7.8-8.0m2HH-6, H-7 (Quinoxaline)These protons of the benzene ring of the quinoxaline moiety will appear as a complex multiplet.
~7.5-7.7m4HPhenyl ring protonsThe protons on the phenyl ring attached to the quinoxaline will exhibit complex splitting patterns due to their relative positions.
~7.9 (broad s)s1HN-H (Amide)The amide proton chemical shift is variable and often appears as a broad singlet.
~2.4q2H-CH₂- (Propanamide)The methylene group adjacent to the carbonyl will be a quartet due to coupling with the methyl protons.
~1.2t3H-CH₃ (Propanamide)The terminal methyl group will be a triplet due to coupling with the adjacent methylene protons.
2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~173C=O (Amide)The carbonyl carbon of the amide is characteristically found in this downfield region.[8]
~152C-2 (Quinoxaline)The carbon atom of the quinoxaline ring attached to the phenyl group is deshielded by the two nitrogen atoms.
~145C-3 (Quinoxaline)The carbon bearing the lone proton on the pyrazine ring.[9]
~141-142C-9, C-10 (Quinoxaline)The bridgehead carbons of the quinoxaline ring system.[9]
~128-138Aromatic CarbonsThe remaining aromatic carbons of the quinoxaline and phenyl rings will appear in this region.
~30-CH₂- (Propanamide)The methylene carbon of the propanamide side chain.
~10-CH₃ (Propanamide)The methyl carbon of the propanamide side chain.
B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For N-[3-(2-quinoxalinyl)phenyl]propanamide (C₁₇H₁₅N₃O), the expected molecular weight is approximately 277.32 g/mol .

Predicted Fragmentation Pathway

Electron Impact (EI) ionization is expected to produce a series of characteristic fragments.

Fragmentation_Pathway M_plus [M]⁺• m/z = 277 F1 [M - C₂H₅]⁺ m/z = 248 M_plus->F1 - •C₂H₅ F2 [M - C₂H₅CO]⁺ m/z = 220 F1->F2 - CO F3 [Quinoxaline-phenyl]⁺ m/z = 205 F2->F3 - NH F4 [Quinoxaline]⁺ m/z = 129 F3->F4 - C₆H₄

Caption: Predicted EI-MS fragmentation pathway for N-[3-(2-quinoxalinyl)phenyl]propanamide.

Key Expected Fragments:

  • m/z 277: Molecular ion peak [M]⁺•.

  • m/z 220: Loss of the propanoyl group (-C₃H₅O). This is a common cleavage for amides.[10]

  • m/z 205: Represents the [3-(2-quinoxalinyl)phenyl]⁺ fragment.

  • m/z 129: Represents the quinoxalinyl cation, a characteristic fragment for quinoxaline derivatives.[11]

C. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[12]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3300N-H StretchSecondary AmideA characteristic sharp to medium intensity peak for the N-H bond in a secondary amide.[13]
~3050C-H StretchAromaticStretching vibrations of the C-H bonds on the aromatic rings.
~2950C-H StretchAliphaticStretching vibrations of the C-H bonds in the ethyl group of the propanamide side chain.
~1670C=O StretchAmide I BandA strong absorption due to the carbonyl stretch of the secondary amide.[14][15]
~1540N-H BendAmide II BandA characteristic bending vibration for secondary amides.[13]
~1600, 1480C=C StretchAromaticSkeletal vibrations of the aromatic rings.
~1590C=N StretchQuinoxalineThe C=N stretching vibration within the quinoxaline ring.[1]

III. Structure Confirmation and Data Integration

The definitive structural elucidation of N-[3-(2-quinoxalinyl)phenyl]propanamide relies on the synergistic interpretation of all spectroscopic data.

Integrated Analytical Workflow

Analytical_Workflow cluster_data Spectroscopic Data Acquisition Synthesis Synthesis & Purification MS Mass Spectrometry Synthesis->MS Provides Molecular Weight IR IR Spectroscopy Synthesis->IR Identifies Functional Groups NMR NMR Spectroscopy Synthesis->NMR Maps C-H Framework Structure Proposed Structure MS->Structure IR->Structure NMR->Structure Confirmation Structure Confirmed Structure->Confirmation Data Congruence

Caption: Integrated workflow for the structural elucidation of N-[3-(2-quinoxalinyl)phenyl]propanamide.

The molecular formula derived from the mass spectrum (C₁₇H₁₅N₃O) is corroborated by the integration in the ¹H NMR and the number of signals in the ¹³C NMR spectra. The presence of the amide and quinoxaline functional groups, identified by their characteristic stretches in the IR spectrum, is confirmed by the chemical shifts of the carbonyl carbon and the aromatic protons and carbons in the NMR spectra. The connectivity of the propanamide side chain to the phenyl ring, and in turn to the quinoxaline core, is established through the analysis of the splitting patterns and chemical shifts in the ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the proton-proton and proton-carbon correlations, respectively, providing an unassailable confirmation of the proposed structure.

Conclusion

The structural elucidation of N-[3-(2-quinoxalinyl)phenyl]propanamide is a systematic process that relies on a foundation of pure synthesized material and the application of a suite of modern spectroscopic techniques. By carefully analyzing and integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous picture of the molecular architecture can be constructed. This guide provides a robust framework for researchers and scientists in the field of drug development to approach the structural characterization of novel quinoxaline derivatives, ensuring scientific integrity and fostering further exploration of this important class of compounds.

References

  • Ghomsi, N. T., Ahabchane, N. H., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters. Available at: [Link]

  • Ewing, D. F., & Chambers, R. D. (1977). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 201-204. Available at: [Link]

  • Karn, R. K., & Kanth, A. K. (2018). Novel quinoxaline derivatives: synthesis and structural studies. World Journal of Pharmaceutical Research, 7(14), 634-640.
  • Paredes, J. A., et al. (2020). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry, 58(12), 1156-1165. Available at: [Link]

  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1).
  • Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Available at: [Link]

  • Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 825. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022).
  • The Royal Society of Chemistry. (2016). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). Quinoxaline. National Center for Biotechnology Information. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of polyamide from 2, 3-bis (4 ′′ -aminophenoxy)-4 ′ -phenylene) quinoxaline, (VI) and terephthallic acid, YA-5. Available at: [Link]

  • ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... Available at: [Link]

  • Al-Salahi, R., et al. (2018). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Molecules, 23(9), 2174. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • Stoyanov, S., et al. (2017). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 22(12), 2095. Available at: [Link]

  • Al-Tel, T. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Available at: [Link]

  • ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 13(1), 18833. Available at: [Link]

  • Al-Tel, T. H., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(25), 21468-21478. Available at: [Link]

  • The Royal Society of Chemistry. (1970). The thermolytic fragmentation of quinoxaline- and quinoline-2,3-dicarboxylic anhydrides. Chemical Communications (London), (19), 1279-1280. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Al-Tel, T. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 15(6), 776-819.
  • Soto-Sánchez, J., et al. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 11, 638692. Available at: [Link]

  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Letters in Organic Chemistry, 17(1), 2-27.
  • Spectral Database for Organic Compounds, SDBS. (n.d.). 3-phenyl-N-propan-2-yl-2-quinoxalinamine.
  • NIST. (n.d.). Quinoxaline. In NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. In NIST Chemistry WebBook. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxalines, heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in medicinal chemistry.[1] Their synthetic accessibility and diverse pharmacological activities have established them as crucial building blocks in the quest for novel therapeutic agents.[2][3][4][5] Derivatives of this versatile core have demonstrated a remarkable breadth of biological effects, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[2][4][6][7][8][9][10][11] The therapeutic potential of quinoxalines is underscored by the FDA approval of drugs like erdafitinib for the treatment of certain carcinomas, highlighting the clinical relevance of this chemical class.[12]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel quinoxaline derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, grounding each step in established scientific principles to ensure a robust and self-validating screening cascade.

Strategic Screening Cascade: A Multi-Tiered Approach

A logical and resource-efficient screening strategy is paramount. A hierarchical approach, beginning with broad-spectrum primary screens and progressing to more specific, mechanism-based secondary and tertiary assays, allows for the rapid identification of promising lead compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action & Lead Optimization A Cytotoxicity Screening (e.g., MTT Assay) D Cell Cycle Analysis A->D Active Compounds E Apoptosis Assays (Annexin V/PI) A->E Active Compounds B Antimicrobial Screening (e.g., MIC Assay) F Bactericidal/Fungicidal Assays (MBC/MFC) B->F Active Compounds C Antioxidant Screening (e.g., DPPH Assay) G Cell-based Antioxidant Assays C->G Active Compounds H Kinase Inhibition Assays D->H Validated Hits I Topoisomerase Inhibition Assays D->I Validated Hits J Western Blot Analysis D->J Validated Hits E->H Validated Hits E->I Validated Hits E->J Validated Hits K In vivo Model Studies H->K Lead Compounds I->K Lead Compounds J->K Lead Compounds

Caption: A multi-tiered workflow for screening novel quinoxaline derivatives.

Part 1: Anticancer Activity Screening

The anticancer potential of quinoxaline derivatives is a major focus of current research, with many compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.[8][9][13][14][15][16][17][18] The underlying mechanisms often involve the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and interference with crucial signaling pathways.[9][13][17][19][20]

Primary Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to evaluate the general cytotoxicity of the novel quinoxaline derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[21][22][23]

Causality Behind the Choice: The MTT assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[21][23] This allows for the determination of the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cell population, a key metric for comparing the potency of different derivatives.[21]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.[13]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Secondary Screening: Elucidating the Mechanism of Cell Death

Compounds exhibiting significant cytotoxicity in the primary screen should be further investigated to determine the mechanism of cell death. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis.

Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is a standard method for differentiating between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[9][15][17]

Tertiary Screening: Target Identification and Pathway Analysis

For lead compounds with confirmed pro-apoptotic activity, the next logical step is to identify their molecular targets and the signaling pathways they modulate. Quinoxaline derivatives have been shown to target a variety of key proteins involved in cancer progression.

Kinase Inhibition: Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling.[13] Dysregulation of kinases such as EGFR, VEGFR, and PI3K/mTOR is a common feature of many cancers.[13][14][19][20]

Topoisomerase Inhibition: Some quinoxaline derivatives have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[17]

G cluster_0 Signaling Pathways cluster_1 Cellular Processes Quinoxaline Quinoxaline Derivative PI3K PI3K/Akt/mTOR Quinoxaline->PI3K Inhibits MAPK Ras/Raf/MEK/ERK Quinoxaline->MAPK Inhibits JAK JAK/STAT Quinoxaline->JAK Inhibits Apoptosis Apoptosis Quinoxaline->Apoptosis Induces Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival MAPK->Proliferation MAPK->Survival JAK->Proliferation JAK->Survival

Caption: Key signaling pathways often targeted by anticancer quinoxaline derivatives.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of investigation.[2][3][7][8][24]

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The first step in evaluating the antimicrobial potential of novel quinoxaline derivatives is to determine their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27][28]

Causality Behind the Choice: The MIC assay is a quantitative method that provides a standardized measure of a compound's potency against specific microbial strains. This allows for direct comparison between different derivatives and with standard antimicrobial drugs.[25][27]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[26]

  • Compound Dilution: Prepare serial twofold dilutions of the quinoxaline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[25][26]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[26][28]

Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

While the MIC indicates the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed to determine the lowest concentration of the compound that kills 99.9% of the initial microbial population.[25][26][29]

Experimental Protocol: MBC/MFC Assay

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[26][29]

Part 3: Antioxidant Activity Screening

Reactive oxygen species (ROS) are implicated in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[6] Antioxidants can mitigate the damaging effects of ROS. Several quinoxaline derivatives have been reported to possess significant antioxidant and radical scavenging properties.[6][10][11][30][31][32][33]

Primary Screening: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method for screening the antioxidant activity of compounds.[10][30][32]

Causality Behind the Choice: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[30]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare various concentrations of the quinoxaline derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[32]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[32]

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[30]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.

Table 1: Anticancer Activity of Novel Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)
QX-001HCT116 (Colon)4.4
QX-002HepG2 (Liver)7.8
QX-003MCF-7 (Breast)2.5
DoxorubicinHCT116 (Colon)0.5

IC50 values are indicative and may vary based on experimental conditions.

Table 2: Antimicrobial Activity of Novel Quinoxaline Derivatives

Compound IDMicroorganismMIC (µg/mL)MBC (µg/mL)
QX-004Staphylococcus aureus816
QX-005Escherichia coli1632
QX-006Candida albicans48
CiprofloxacinStaphylococcus aureus12

MIC and MBC values are indicative and strain-dependent.

Table 3: Antioxidant Activity of Novel Quinoxaline Derivatives

Compound IDDPPH Scavenging IC50 (µM)
QX-00725.5
QX-00815.2
QX-00930.1
Ascorbic Acid8.7

IC50 values are indicative and may vary based on assay conditions.

Conclusion and Future Directions

The systematic screening of novel quinoxaline derivatives is a critical endeavor in the discovery of new therapeutic agents. The multi-tiered approach outlined in this guide, from broad primary screens to detailed mechanistic studies, provides a robust framework for identifying and characterizing promising lead compounds. The inherent versatility of the quinoxaline scaffold, combined with a logical and scientifically rigorous screening cascade, holds immense promise for the development of next-generation drugs to combat a wide range of human diseases. Further investigations, including in vivo efficacy and toxicity studies, are essential to translate these promising in vitro findings into clinically viable treatments.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., Moreno, E., Torres, E., Pérez, S., Aldana, I., & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255–267.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). Molecules, 16(8), 6646-6656.
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (2012). Der Pharma Chemica, 4(1), 353-360.
  • Synthesis and antimicrobial activity of some quinoxaline derivatives. (2021). Moroccan Journal of Chemistry, 9(2), 346-353.
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(35), 21543-21550.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(12), 3236.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). RSC Advances, 12(40), 26207-26222.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules, 26(4), 1055.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2024). Research Journal of Pharmacy and Technology, 17(1), 415-420.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2022). Acta Cirurgica Brasileira, 37(6).
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. ResearchGate. Available from: [Link]

  • In vitro antioxidant potential study of some synthetic quinoxalines. (2012). Bangladesh Journal of Pharmacology, 7(3), 166-170.
  • Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2009). Mini-Reviews in Medicinal Chemistry, 9(12), 1397-1406.
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN Journal of Chemistry, 15(1), 162-170.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. PubMed. Available from: [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (2024). RSC Advances, 14(10), 6901-6912.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure and Dynamics, 1-15.
  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (2024). RSC Advances, 14(10), 6901-6912.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. PubMed. Available from: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (2017). European Journal of Medicinal Chemistry, 125, 994-1004.
  • Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available from: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available from: [Link]

  • Quinoxaline – Knowledge and References. Taylor & Francis. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. ResearchGate. Available from: [Link]

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Testing the Effectiveness of Antimicrobials. Lumen Learning. Available from: [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. ResearchGate. Available from: [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry, 5(4), 2824-2843.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). Journal of Biomolecular Structure and Dynamics, 1-22.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules, 25(12), 2841.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2014). Revista da Sociedade Brasileira de Medicina Tropical, 47(3), 362-367.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceutics, 15(11), 2595.
  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available from: [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 270, 116341.

Sources

N-[3-(2-quinoxalinyl)phenyl]propanamide: A Mechanistic Hypothesis and Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] N-[3-(2-quinoxalinyl)phenyl]propanamide is a synthetic compound that merges this privileged heterocycle with an N-phenylpropanamide side chain. While its specific biological role is not extensively characterized, its structural components strongly suggest a potential mechanism of action rooted in the inhibition of critical cellular signaling pathways. This guide posits a central hypothesis: N-[3-(2-quinoxalinyl)phenyl]propanamide functions as a kinase inhibitor, likely targeting a receptor tyrosine kinase (RTK) such as VEGFR-2 or EGFR, thereby disrupting downstream pro-survival and proliferative signaling and inducing apoptosis in cancer cells. We present a comprehensive, multi-phase experimental framework designed to rigorously test this hypothesis, moving from broad kinase profiling to specific target engagement and cellular-level functional validation. This document serves as a technical roadmap for researchers seeking to elucidate the compound's mechanism of action and evaluate its therapeutic potential.

Introduction: The Quinoxaline Scaffold as a Privileged Structure

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, has garnered immense interest in drug discovery.[1][3] Its rigid, planar structure and the presence of nitrogen atoms make it an ideal backbone for interacting with biological macromolecules, particularly the ATP-binding pockets of enzymes.[2][4] Consequently, quinoxaline derivatives have been successfully developed as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][5][6][7]

A predominant theme in the pharmacology of quinoxalines is their activity as kinase inhibitors.[8][9] Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, especially cancer.[10] Quinoxaline-based molecules have been shown to inhibit a wide range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), c-Met, and Janus Kinase (JAK), making them a promising class of targeted therapeutics.[11][12] The specific compound, N-[3-(2-quinoxalinyl)phenyl]propanamide, features the quinoxaline core linked via a phenyl ring to a propanamide moiety. This side chain is critical, as it provides potential hydrogen bond donors and acceptors that can facilitate precise interactions within a protein's active site, enhancing both affinity and selectivity.[13]

The Core Hypothesis: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

We hypothesize that N-[3-(2-quinoxalinyl)phenyl]propanamide exerts its biological effects by functioning as an ATP-competitive inhibitor of a receptor tyrosine kinase. The quinoxaline ring system can act as a bioisostere for the adenine group of ATP, occupying the hydrophobic pocket, while the N-phenylpropanamide tail can extend into the ribose- and phosphate-binding regions, forming key hydrogen bonds and van der Waals interactions with the hinge region of the kinase domain.[14][15]

This inhibition would block the autophosphorylation and activation of the receptor, thereby abrogating downstream signaling cascades critical for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways. The ultimate cellular consequence of this signaling blockade is hypothesized to be the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR-2) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Compound N-[3-(2-quinoxalinyl)phenyl]propanamide Compound->RTK INHIBITS

Figure 1: Hypothesized Signaling Pathway Inhibition.

A Framework for Experimental Validation

To systematically validate this hypothesis, a multi-phase experimental approach is required. This framework is designed to first identify the molecular target(s) and then confirm the functional consequences of target engagement in a cellular context.

G cluster_phase1 Phase 1: Target Identification & Engagement cluster_phase2 Phase 2: Cellular & Functional Assays P1_Kinase In Vitro Kinase Profiling (Broad Panel Screen) P1_Binding Biophysical Binding Assay (ITC or SPR) P1_Kinase->P1_Binding Identified Hits P1_CETSA Cellular Target Engagement (CETSA) P1_Binding->P1_CETSA Confirmed Binder P2_Viability Cell Viability Assays (MTT / IC50 Determination) P1_CETSA->P2_Viability Validated Target P2_Signaling Western Blot Analysis (Pathway Inhibition) P2_Viability->P2_Signaling At IC50 Concentration P2_Apoptosis Apoptosis Assays (Annexin V / Caspase) P2_Signaling->P2_Apoptosis Mechanism Confirmation

Figure 2: Overall Experimental Validation Workflow.
Phase 1: Target Identification and Direct Engagement

The initial phase focuses on identifying the primary kinase target(s) of N-[3-(2-quinoxalinyl)phenyl]propanamide and confirming direct physical interaction.

A. Experiment 1: In Vitro Kinase Profiling

  • Objective: To identify potential kinase targets by screening the compound against a large, diverse panel of purified human kinases.

  • Causality: A broad screen is the most unbiased and efficient first step to narrow down the vast kinome to a few high-probability candidates. This avoids assumptions and opens the possibility of discovering novel targets.

  • Methodology:

    • Select a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of >400 human kinases.

    • Provide the compound at a standard screening concentration, typically 1 µM or 10 µM.

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, typically using a radiometric (³³P-ATP) or fluorescence-based method.

    • Results are expressed as the percentage of remaining kinase activity compared to a DMSO control. A significant inhibition (e.g., >70%) flags a potential target.

  • Self-Validation: The assay includes positive (known inhibitor) and negative (DMSO) controls for each kinase, ensuring the reliability of the screening data. Hits should be confirmed with a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)

Kinase Target Kinase Family % Inhibition Priority
VEGFR-2 Receptor Tyrosine Kinase 95% High
PDGFRβ Receptor Tyrosine Kinase 88% High
c-Kit Receptor Tyrosine Kinase 81% High
EGFR Receptor Tyrosine Kinase 45% Medium
CDK2 Serine/Threonine Kinase 15% Low

| SRC | Non-receptor Tyrosine Kinase | 12% | Low |

B. Experiment 2: Biophysical Confirmation of Binding (Surface Plasmon Resonance - SPR)

  • Objective: To confirm direct binding of the compound to the top kinase hits from the screen and to quantify the binding affinity (K D) and kinetics (kₐ, kₒₙ).

  • Causality: An in vitro enzymatic inhibition assay does not prove direct binding. SPR provides label-free, real-time data on the physical interaction between the compound and the purified kinase, confirming it is not an assay artifact and providing crucial affinity data.

  • Methodology:

    • Immobilization: Covalently immobilize the purified recombinant kinase (e.g., VEGFR-2) onto a sensor chip surface.

    • Analyte Injection: Flow a series of precise concentrations of N-[3-(2-quinoxalinyl)phenyl]propanamide across the sensor surface.

    • Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase. This generates association and dissociation curves.

    • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₒₙ), and the equilibrium dissociation constant (K D = kₒₙ/kₐ).

  • Self-Validation: The experiment includes a reference flow cell without the immobilized kinase to subtract non-specific binding. The quality of the fit (chi-squared value) validates the chosen binding model.

Phase 2: Cellular and Functional Assays

This phase aims to confirm that the compound engages its target in a live-cell environment and produces the hypothesized functional downstream effects.

A. Experiment 3: Cellular Target Engagement (CETSA)

  • Objective: To verify that the compound binds to its target kinase inside intact cells.

  • Causality: Drug permeability and intracellular stability can affect target engagement. CETSA provides definitive proof that the compound reaches and binds to its target in a physiological context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

  • Methodology:

    • Treatment: Treat cultured cells (e.g., HUVEC or a cancer cell line overexpressing VEGFR-2) with the compound or a vehicle (DMSO) control.

    • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

    • Lysis & Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

    • Detection: Analyze the amount of the target kinase (e.g., VEGFR-2) remaining in the soluble fraction at each temperature using Western Blot or ELISA.

    • Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells, indicating thermal stabilization upon binding.

  • Self-Validation: The assay includes a non-target protein (e.g., GAPDH) as a negative control, which should not show a thermal shift, confirming the specificity of the interaction.

B. Experiment 4: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if compound treatment inhibits the phosphorylation of the target kinase and its key downstream signaling nodes.

  • Causality: This directly tests the functional consequence of target inhibition. A reduction in phosphorylation of downstream effectors (like AKT and ERK) provides strong evidence that the compound is acting via the hypothesized pathway.

  • Methodology:

    • Cell Culture & Starvation: Culture an appropriate cell line (e.g., HUVEC for VEGFR-2). Serum-starve the cells overnight to reduce basal signaling activity.

    • Pre-treatment: Pre-treat the cells with varying concentrations of the compound for 1-2 hours.

    • Stimulation: Stimulate the cells with the relevant growth factor (e.g., VEGF-A) for a short period (5-15 minutes) to activate the signaling pathway.

    • Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

    • Quantification & SDS-PAGE: Quantify total protein concentration (e.g., BCA assay) and run equal amounts on an SDS-PAGE gel.

    • Immunoblotting: Transfer proteins to a membrane and probe with primary antibodies specific for the phosphorylated forms of the target and downstream proteins (e.g., p-VEGFR-2, p-AKT, p-ERK) and their total protein counterparts. Use a loading control (e.g., β-actin) to ensure equal loading.

    • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands. Densitometry is used for quantification.

  • Self-Validation: The use of total protein antibodies for each target ensures that any observed decrease in the phosphorylated signal is due to inhibition of phosphorylation, not protein degradation. The loading control validates equal sample loading.

Table 2: Hypothetical Western Blot Densitometry Data (Fold Change vs. Stimulated Control)

Compound Conc. p-VEGFR-2 p-AKT (S473) p-ERK1/2
0 µM (Stimulated) 1.00 1.00 1.00
0.1 µM 0.65 0.70 0.72
1.0 µM 0.15 0.21 0.18

| 10.0 µM | 0.02 | 0.05 | 0.04 |

Conclusion

The structural features of N-[3-(2-quinoxalinyl)phenyl]propanamide provide a strong rationale for hypothesizing its mechanism of action as a kinase inhibitor. The quinoxaline core is a well-established pharmacophore for targeting the ATP-binding site of kinases, and the N-phenylpropanamide side chain likely contributes to binding affinity and specificity.[8][16] The proposed multi-phase validation framework provides a rigorous and logical pathway to test this hypothesis. By systematically moving from broad, unbiased screening to specific biophysical and cellular assays, researchers can confidently identify the molecular target, confirm target engagement in cells, and elucidate the functional consequences of this interaction. This comprehensive approach is essential for understanding the compound's therapeutic potential and guiding future drug development efforts.

References

  • New Journal of Chemistry.
  • ResearchGate. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights.
  • Wiley Online Library.
  • PubMed. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.
  • Semantic Scholar.
  • Semantic Scholar. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis.
  • MDPI.
  • PubMed. Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2.
  • BenchChem. Quinoxaline Derivatives in Drug Discovery: A Technical Guide.
  • Google. Current Trends in Kinase Inhibitors: Focus on Quinoxaline.
  • PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • PubMed.
  • Semantic Scholar.
  • ReCIPP.
  • ResearchGate. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
  • PubMed Central.
  • National Institutes of Health. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.
  • ResearchGate. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • PubMed Central. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers.
  • Academia.edu.
  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • PubChem. Propanamide.
  • Wikipedia. Propanamide.
  • ResearchGate. Interactions of the propanamide chain with the receptor residues.
  • PubMed Central. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
  • Lippincott Illustrated Reviews: Pharmacology. Drug-Receptor Interactions and Pharmacodynamics.
  • LibreTexts Medicine. Introduction to Drug-Receptor Interactions and Pharmacodynamics.

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Efficacy Testing of N-[3-(2-quinoxalinyl)phenyl]propanamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[4][5] This document provides a comprehensive guide for the in vitro evaluation of a novel quinoxaline derivative, N-[3-(2-quinoxalinyl)phenyl]propanamide. We present a tiered experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate its mode of action. The protocols herein are designed for researchers in oncology, pharmacology, and drug development, providing robust, self-validating methodologies for assessing the compound's anticancer potential.

Introduction: The Scientific Rationale

Quinoxaline derivatives have emerged as a promising class of compounds in cancer therapy. Their planar bicyclic structure allows for intercalation with DNA and interaction with various enzymatic active sites. Studies on structurally similar quinoxaline-propanamides suggest that their anticancer activity may stem from the inhibition of key kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis, and the induction of the intrinsic apoptotic pathway.[5][6][7]

N-[3-(2-quinoxalinyl)phenyl]propanamide is a novel analog whose efficacy is yet to be fully characterized. Based on the established activities of related quinoxaline compounds, we hypothesize that it may function by:

  • Inducing Cytotoxicity: Exerting a direct cell-killing effect on cancer cells.

  • Promoting Apoptosis: Activating programmed cell death pathways.[4]

  • Inducing Cell Cycle Arrest: Halting cell proliferation at specific checkpoints.[1]

  • Modulating Key Signaling Proteins: Potentially inhibiting pro-survival pathways and activating pro-apoptotic ones (e.g., involving p53, Bax/Bcl-2, and caspases).[6][7]

This guide outlines the necessary protocols to systematically test these hypotheses.

Tiered Experimental Workflow

A logical, tiered approach ensures efficient use of resources, starting with broad screening and moving towards more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Target Validation A Select Cancer Cell Lines (e.g., HCT-116, MCF-7, A549) B Cell Viability Assay (MTT/XTT) Determine IC50 Value A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If IC50 is potent D Cell Cycle Analysis (Propidium Iodide Staining) E Western Blot Analysis (Caspases, Bcl-2 family, p53) C->E Confirm Apoptotic Mechanism

Caption: Tiered workflow for in vitro testing of N-[3-(2-quinoxalinyl)phenyl]propanamide.

Materials and Reagents

  • Compound: N-[3-(2-quinoxalinyl)phenyl]propanamide (powder form, >98% purity)

  • Cell Lines: HCT-116 (colon), MCF-7 (breast), A549 (non-small cell lung).[1][4]

  • Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, MTT or XTT reagent, Propidium Iodide (PI), RNase A, Annexin V-FITC Apoptosis Detection Kit.[8][9]

  • Western Blotting: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BSA, Primary and Secondary Antibodies (see Section 6 for targets).[10][11]

Protocol: Cell Viability (MTT Assay)

This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects by assessing the metabolic activity of the cells.[9][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-[3-(2-quinoxalinyl)phenyl]propanamide in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTissue of OriginN-[3-(2-quinoxalinyl)phenyl]propanamide IC₅₀ (µM) after 48h
HCT-116Colon Carcinoma9.5 ± 1.2
MCF-7Breast Adenocarcinoma15.2 ± 2.5
A549Non-Small Cell Lung Cancer11.8 ± 1.9

Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze cellular responses to drug treatment.[13][14] By staining with specific fluorescent dyes, we can quantify the induction of apoptosis and identify disruptions in the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[8]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine with the supernatant from the initial collection.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Collect at least 10,000 events per sample.[16]

Cell Cycle Analysis

This protocol uses Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17] A significant increase in a particular phase suggests compound-induced cell cycle arrest.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells as described above. Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a PI/RNase staining solution. The RNase is critical to prevent staining of double-stranded RNA.[14]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[16]

  • Data Acquisition: Analyze on a flow cytometer, collecting data on a linear scale to resolve the 2n and 4n DNA content peaks.[14]

Data Presentation: Hypothetical Flow Cytometry Results
Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.1 ± 0.455.3 ± 3.130.5 ± 2.512.1 ± 1.8
Compound (IC₅₀)18.5 ± 2.225.1 ± 2.815.4 ± 1.941.0 ± 3.5

Protocol: Western Blot for Target Validation

Western blotting allows for the detection of specific proteins to validate the mechanisms suggested by the flow cytometry data.[11][18] For instance, if apoptosis is observed, we can probe for key apoptotic proteins.

Hypothesized Signaling Pathway

Based on literature for similar quinoxaline compounds, N-[3-(2-quinoxalinyl)phenyl]propanamide may induce apoptosis through the intrinsic (mitochondrial) pathway.[4][7]

G compound N-[3-(2-quinoxalinyl)phenyl]propanamide p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Disruption bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds.

I. Understanding the Core Reaction: The Condensation of 1,2-Diamines and 1,2-Dicarbonyls

The most prevalent method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] While seemingly straightforward, this reaction is susceptible to various issues that can impact yield, purity, and reproducibility. This guide will help you navigate these challenges.

General Reaction Scheme:

G o-phenylenediamine o-Phenylenediamine Quinoxaline Quinoxaline Derivative o-phenylenediamine->Quinoxaline + alpha-dicarbonyl α-Dicarbonyl Compound alpha-dicarbonyl->Quinoxaline + Water 2 H₂O

Caption: General synthesis of quinoxalines.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve common issues encountered during quinoxaline synthesis.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges.[1][3] The causes can range from suboptimal reaction conditions to the quality of your starting materials.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Starting Material Purity start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents are pure success Yield Improved check_reagents->success Impurity found & removed optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions are optimal check_conditions->success Vary temperature, solvent, and reaction time review_workup 4. Review Workup & Purification optimize_catalyst->review_workup Catalyst change ineffective optimize_catalyst->success Try alternative catalysts (e.g., Lewis acids, heterogeneous catalysts) review_workup->success Workup optimized

Caption: Troubleshooting workflow for low reaction yield.

In-depth Solutions:

  • Starting Material Quality: Impurities in either the o-phenylenediamine or the dicarbonyl compound can lead to undesired side reactions, consuming your reactants and lowering the yield of the desired quinoxaline.[3] Always use freshly purified reagents.

  • Reaction Conditions:

    • Temperature: While many traditional methods require high temperatures, this can also promote side reactions and product degradation.[4] Consider running the reaction at a lower temperature, or even room temperature, especially when using an efficient catalyst.[2][4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[1]

    • Solvent: The choice of solvent is critical. Experiment with a range of solvents with varying polarities, such as ethanol, acetic acid, or greener options like water or ethanol-water mixtures.[1][5] In some cases, solvent-free conditions can be advantageous.[5]

  • Catalyst Selection: The use of a catalyst can significantly enhance reaction rates and yields.[1] A wide variety of catalysts have been successfully employed, including:

    • Acid Catalysts: Acetic acid is commonly used, but other options like phenol have been shown to be effective at room temperature.[1][2]

    • Metal Catalysts: Lewis acids and various metal-based catalysts can be highly efficient.[1][4]

    • Green Catalysts: Environmentally friendly options like bentonite clay or other solid-supported catalysts can provide excellent yields under mild conditions.[1][6]

Problem 2: Formation of Multiple Products (Low Selectivity)

The formation of multiple products, often isomers, is a common issue, particularly with unsymmetrically substituted reactants.[3]

Key Considerations for Improving Selectivity:

  • Regioselectivity: When using an unsymmetrical 1,2-diamine, the two amino groups can have different reactivities, leading to the formation of regioisomers.[3] The choice of catalyst and reaction conditions can influence this selectivity.

  • Stoichiometry: Ensure the correct stoichiometry of the reactants is used. An excess of one reactant might lead to the formation of undesired byproducts.[4]

Problem 3: Difficult Purification

Purifying quinoxaline derivatives can be challenging due to the presence of closely related impurities or isomers.

Effective Purification Strategies:

  • Recrystallization: This is a widely used and effective method for purifying solid quinoxaline products.[4] Ethanol is a commonly used solvent for recrystallization.[4][7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique.[4]

  • Filtration and Washing: After the reaction, the crude product can often be isolated by filtration and washed with a suitable solvent to remove impurities.[4]

III. Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion. What should I do?

  • Increase Reaction Energy: Gradually increase the temperature or consider using microwave irradiation to provide more energy for the reaction to proceed.

  • Check Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. Some catalysts can deactivate over time or in the presence of impurities.

  • Identify Potential Inhibitors: Ensure your solvent and reagents are free from water or other potential inhibitors, unless water is part of a mixed-solvent system.

Q2: How do electron-donating or electron-withdrawing groups on the reactants affect the reaction?

The electronic nature of the substituents on your starting materials can significantly impact reactivity.

  • Electron-donating groups on the o-phenylenediamine generally increase the nucleophilicity of the amino groups, leading to a faster reaction and often higher yields.

  • Electron-withdrawing groups on either reactant can decrease their reactivity, potentially leading to lower yields and requiring more forcing reaction conditions or a more potent catalyst.[4]

Q3: Are there any "green" or environmentally friendly options for quinoxaline synthesis?

Yes, there is a strong trend towards developing more sustainable synthetic methods.[8]

  • Green Solvents: Water and ethanol are excellent environmentally benign solvents for quinoxaline synthesis.[5] Some methods have been specifically developed to be performed in water.[5][9]

  • Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, often with mechanical grinding or ball milling.[5]

  • Recyclable Catalysts: The use of solid-supported or heterogeneous catalysts allows for easy recovery and reuse, reducing waste.[6]

IV. Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis Using Phenol as a Catalyst [2]

  • In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).

  • Add a catalytic amount of phenol (20 mol%, approximately 0.01 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water (20 mL) to the reaction mixture and allow it to stand at room temperature for 30 minutes to crystallize the product.

  • Collect the pure product by filtration and dry.

  • If necessary, further purify the product by recrystallization from hot ethanol.

Protocol 2: Purification by Recrystallization [7]

  • Dissolve the crude quinoxaline product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

V. Data Presentation: Solvent and Catalyst Optimization

The following tables summarize the impact of different solvents and catalysts on the synthesis of 2,3-diphenylquinoxaline as a model reaction.

Table 1: Effect of Solvent on Yield [2][6][10]

SolventTemperatureReaction TimeYield (%)
WaterRoom Temp240 min67
EthanolRoom Temp10 min95
Ethanol:Water (1:1)RefluxNot specifiedExcellent
1,4-DioxaneMicrowaveNot specifiedHigh
DMFMicrowaveNot specifiedHigh

Table 2: Effect of Catalyst on Yield [2][11]

CatalystConditionsReaction TimeYield (%)
Phenol (20 mol%)Room TempShortHigh to Excellent
Bentonite Clay K-10Room Temp20 min95
Zinc TriflateRoom TempNot specified85-91
TiO₂-Pr-SO₃HRoom Temp10 min95
HexafluoroisopropanolRoom Temp20 min95

VI. References

Sources

Technical Support Center: Stability & Storage of N-[3-(2-quinoxalinyl)phenyl]propanamide

[1]

Status: Active | Ticket ID: CHEM-SUP-8821 | Tier: Level 3 (Senior Scientist) Subject: Long-term preservation, degradation mechanisms, and troubleshooting for N-[3-(2-quinoxalinyl)phenyl]propanamide.[1]

Executive Summary & Chemical Profile[1]

Compound: N-[3-(2-quinoxalinyl)phenyl]propanamide Primary Risks: Photodegradation, N-oxidation, Amide Hydrolysis.[1]

This guide moves beyond generic storage advice. It addresses the specific physicochemical vulnerabilities of the quinoxaline-phenyl-amide scaffold. The stability of this molecule is dictated by two competing forces: the electron-deficient quinoxaline ring (susceptible to nucleophilic attack and photo-reduction) and the amide linkage (susceptible to hydrolytic cleavage).

Structural Vulnerability Analysis[1]
  • The Quinoxaline Motif: This diaza-naphthalene system is a chromophore. It strongly absorbs UV radiation, leading to the formation of radical species that can result in polymerization or ring-opening.[1] Furthermore, the nitrogen atoms are prone to oxidation, forming N-oxides (N→O) upon prolonged exposure to air.[1]

  • The Amide Linkage: While kinetically stable, the propanamide bond is susceptible to acid/base-catalyzed hydrolysis, especially if the compound is stored in protic solvents (like methanol or water) where trace moisture is present.[1]

Storage & Handling Protocols

Protocol A: Solid State Storage (Long-Term)

Recommended for storage > 1 month.[1]

  • Container System: Use amber borosilicate glass vials (Type I) with Teflon-lined screw caps.

    • Why: Amber glass filters UV light (<450 nm) which excites the quinoxaline ring. Teflon prevents plasticizer leaching which can contaminate lipophilic aromatic compounds.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

    • Why: Displaces oxygen to prevent N-oxidation of the quinoxaline nitrogens.

  • Temperature: Store at -20°C.

    • Why: Arrhenius kinetics dictate that chemical degradation rates roughly halve for every 10°C drop.

  • Desiccation: Place vials inside a secondary container (desiccator) with active silica gel or CaSO₄.

    • Why: Amides can be hygroscopic. Moisture absorption leads to crystal lattice disruption and hydrolysis.

Protocol B: Solution State Handling (Working Stocks)

Recommended for active experiments.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

    • Why: High solubility for lipophilic heterocycles. Avoid alcohols (MeOH/EtOH) for long-term storage as they can participate in transesterification/solvolysis reactions over time.

  • Concentration: Prepare high concentration stocks (e.g., 10-50 mM).

    • Why: Higher concentrations are self-buffering against trace impurities and reduce the surface-area-to-volume ratio relative to the container walls, minimizing adsorption losses.[1]

  • Freeze-Thaw Cycles: Limit to < 3 cycles. Aliquot immediately upon dissolution.

    • Why: Repeated freezing causes "cryoconcentration" of salts/impurities and physical stress that can precipitate the compound in metastable polymorphs.

Visualization: Stability Logic & Degradation Pathways

Figure 1: Storage Decision Matrix

This workflow ensures you select the correct protocol based on your experimental timeline.

StorageLogicStartCompound ReceiptFormPhysical Form?Start->FormSolidSolid PowderForm->SolidSolutionSolubilizedForm->SolutionDurationStorage Duration?Solid->DurationAction3Aliquot (Single Use)Store -80°C100% DMSOSolution->Action3Always AliquotShortTerm< 1 WeekDuration->ShortTermLongTerm> 1 MonthDuration->LongTermAction1Store 4°CDesiccatorAmber VialShortTerm->Action1Action2Store -20°CArgon FlushAmber VialLongTerm->Action2

Caption: Decision matrix for selecting storage conditions based on physical state and duration to minimize degradation risks.

Figure 2: Degradation Mechanisms

Visualizing the specific chemical risks for N-[3-(2-quinoxalinyl)phenyl]propanamide.

DegradationPathwaysCompoundN-[3-(2-quinoxalinyl)phenyl]propanamideUVUV Light / OxygenCompound->UVExposureWaterH2O / Acidic pHCompound->WaterExposureNOxideQuinoxaline N-Oxide(Yellow/Orange Discoloration)UV->NOxideOxidationHydrolysisCleavage Products:1. 3-(2-quinoxalinyl)aniline2. Propanoic AcidWater->HydrolysisAmide Hydrolysis

Caption: Primary degradation pathways.[1] Left: Oxidative stress on the quinoxaline ring. Right: Hydrolytic cleavage of the amide bond.[2]

Troubleshooting & FAQs

Q1: The compound has turned from off-white to a distinct yellow/orange color. Is it still usable?

Diagnosis: This indicates N-oxidation or photodegradation. Quinoxaline derivatives are prone to forming N-oxides upon exposure to light and air, which are highly chromophoric (colored).[1] Action:

  • Do not use for quantitative kinetics or IC50 determination, as the N-oxide likely has different binding affinity.[1]

  • Verify: Run a quick LC-MS. The N-oxide will show a mass shift of +16 Da (M+16).

  • Prevention: Ensure future stocks are stored in amber vials and flushed with inert gas.

Q2: My DMSO stock solution formed a precipitate after thawing. Can I re-dissolve it?

Diagnosis: This is likely a physical stability issue, not chemical degradation. DMSO is hygroscopic; if the vial was opened while cold, it absorbed atmospheric water.[1] The compound is hydrophobic and precipitated out as the water content increased. Action:

  • Sonicate: Place the vial in a warm water bath (37°C) and sonicate for 5-10 minutes.

  • Centrifuge: Spin down. If a pellet remains, the concentration is compromised.[1]

  • Recommendation: Discard and prepare fresh stock in anhydrous DMSO, ensuring the vial is at room temperature before opening.

Q3: I see an extra peak in my HPLC trace at a lower retention time. What is it?

Diagnosis: Lower retention time (on a Reverse Phase C18 column) indicates a more polar impurity. Mechanism: This is the hallmark of Amide Hydrolysis . The cleavage produces 3-(2-quinoxalinyl)aniline (the amine) and propanoic acid. The amine is significantly more polar than the parent amide. Action: Check the pH of your mobile phase or storage solvent. Acidic conditions accelerate this hydrolysis.

Q4: Can I store this compound in cell culture media?

Answer: No. Reasoning: Cell culture media (RPMI/DMEM) contains serum (esterases/amidases) and is aqueous (hydrolysis risk). The half-life of amides in serum-containing media can be hours to days. Protocol: Add the compound to media immediately prior to the experiment (Flash Dilution). Keep the DMSO stock separate until the last moment.

Analytical Validation Standards

To validate the stability of your batch, use the following HPLC parameters derived from general quinoxaline analysis standards.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the basic quinoxaline N)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 20 minutes
Detection UV at 254 nm (Aromatic) and 320 nm (Quinoxaline specific)
Pass Criteria Purity > 98.0% (Area under curve)

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] (2003).[3][4] Defines the standard stress conditions (temperature/humidity) for pharmaceutical stability.[4]

    • BenchChem. An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.[5] (2025).[5][6] Provides specific physicochemical data on the quinoxaline scaffold, including solubility and pKa values.

      • National Institutes of Health (NIH) - PubMed. Quinoxaline, its derivatives and applications: A State of the Art review. (2013). Discusses the reactivity of the quinoxaline ring, including oxidation susceptibility.[1][7]

        • Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. (2010).[8] details the mechanisms of amide vs. ester hydrolysis and the impact of pH.[2][8]

          Optimizing dosage and administration for in vivo studies of N-[3-(2-quinoxalinyl)phenyl]propanamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: In Vivo Optimization Guide Ticket Subject: Dosage & Administration Protocol for N-[3-(2-quinoxalinyl)phenyl]propanamide Status: Active | Priority: High Assigned Specialist: Senior Application Scientist, Preclinical Development

          Executive Summary & Compound Profile

          Compound ID: N-[3-(2-quinoxalinyl)phenyl]propanamide Chemical Class: Lipophilic Quinoxaline Derivative Predicted Biopharmaceutics Classification (BCS): Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability).

          Technical Overview: N-[3-(2-quinoxalinyl)phenyl]propanamide presents a classic medicinal chemistry challenge. The planar quinoxaline core, coupled with the lipophilic phenyl-propanamide tail, creates a molecule with high stacking energy and poor aqueous solubility. Furthermore, the C3-position of the quinoxaline ring is a known "metabolic soft spot" for Aldehyde Oxidase (AOX), leading to potentially rapid clearance in humans and primates, though often slower in rodents (species difference liability).

          This guide provides a self-validating framework to optimize the in vivo delivery of this compound, ensuring that observed biological effects are due to target engagement, not formulation artifacts.

          Troubleshooting Guide: Common Failure Modes

          Use this diagnostic matrix to identify why your current in vivo study might be underperforming.

          Symptom Probable Cause Diagnostic Check Corrective Action
          Precipitation in Syringe "The Crash" : Compound is stable in DMSO stock but crashes upon contact with aqueous saline/PBS.Hold the syringe against a dark background under a light source. Look for "cloudiness" or crystals.Switch Vehicle: Move to a PEG-400/Water system or incorporate 10-20% HP-β-Cyclodextrin.
          No Biological Effect (High Dose) "The Brick Dust Effect" : Compound remains solid in the gut (PO) or peritoneal cavity (IP) and is never absorbed.Perform a necropsy 2 hours post-dose. Look for yellow/white residue in the gut or IP space.Micronization: Use wet-milling or switch to a lipid-based formulation (e.g., Labrasol).
          Rapid Clearance (T½ < 30 min) AOX Metabolism : The quinoxaline ring is oxidized at the C3 position by Aldehyde Oxidase.Check plasma for the "+16 Da" metabolite (M+16 peak in LC-MS).Inhibitor Co-dosing: Pre-treat with Hydralazine (AOX inhibitor) to validate mechanism, or structurally modify to block C3.
          Inconsistent Data (Mice vs. Rats) Species Variance : AOX activity is high in humans/monkeys, variable in mice, and often low in dogs.Compare liver microsome stability (S9 fraction) across species without NADPH (AOX is cofactor-independent).Allometric Scaling: Do not rely solely on murine PK data to predict human dosage.

          Optimization Protocol: Step-by-Step

          Do not guess the dose. Use this logic flow to determine the Maximum Feasible Dose (MFD) and No-Observed-Adverse-Effect Level (NOAEL) .

          Phase 1: Vehicle Selection (The "Solubility Ladder")

          Goal: Achieve a clear solution at 5 mg/mL.

          • Level 1 (Standard): 5% DMSO + 95% Saline.

            • Pass: Solution remains clear for 4 hours.

            • Fail: Immediate cloudiness. -> Go to Level 2.

          • Level 2 (Co-solvent): 5% DMSO + 40% PEG-400 + 55% Water.

            • Note: Inject slowly to avoid local irritation.

            • Fail: -> Go to Level 3.

          • Level 3 (Complexation - Recommended for Quinoxalines):

            • Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

            • Protocol: Dissolve compound in minimal DMSO, add to acidified CD solution, sonicate for 30 mins, adjust pH to 7.4.

            • Why: The hydrophobic cavity of cyclodextrin encapsulates the quinoxaline core, shielding it from precipitation.

          Phase 2: The "Snapshot" PK Study

          Before efficacy studies, run a 3-point PK study to validate exposure.

          • Animals: 3 Mice (IV), 3 Mice (PO).

          • Dose: 1 mg/kg (IV), 10 mg/kg (PO).

          • Timepoints: 0.5h, 2h, 6h.

          • Success Metric: If Oral Bioavailability (%F) < 20%, stop. Re-formulate (e.g., lipid nano-emulsion) or switch to IP/SC routes.

          Visualizing the Workflow

          The following diagram illustrates the decision logic for formulation and metabolic validation.

          OptimizationWorkflow Start Start: N-[3-(2-quinoxalinyl)phenyl]propanamide SolubilityCheck 1. Visual Solubility Check (5 mg/mL in 5% DMSO/PBS) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Level2Vehicle Switch to Level 2 Vehicle: 10% DMSO / 40% PEG400 / 50% Water Precipitation->Level2Vehicle Yes PKStudy 2. Snapshot PK Study (IV vs PO) Precipitation->PKStudy No Level3Vehicle Switch to Level 3 Vehicle: 20% HP-beta-Cyclodextrin Level2Vehicle->Level3Vehicle Still Precipitates Level3Vehicle->PKStudy MetabolismCheck Check Metabolites (LC-MS) PKStudy->MetabolismCheck AOX_Issue M+16 Peak Detected? (AOX Oxidation at C3) MetabolismCheck->AOX_Issue High Clearance Action_Proceed Proceed to Efficacy Study MetabolismCheck->Action_Proceed Stable Exposure Action_AOX Action: Co-dose Hydralazine or Structural Modification AOX_Issue->Action_AOX

          Caption: Decision tree for formulation selection and metabolic troubleshooting. Note the critical check for AOX-mediated oxidation (M+16 metabolite), a common liability for quinoxaline derivatives.

          Frequently Asked Questions (FAQs)

          Q: Can I use Tween-80 to improve solubility? A: Use with caution. While Tween-80 (Polysorbate 80) is a potent surfactant, it can inhibit P-glycoprotein (P-gp) and cause histamine release in dogs (pseudo-allergy). For in vivo rodent studies, keep Tween-80 concentration below 5% to avoid confounding physiological baselines.

          Q: My compound is stable in microsomes (LM) but clears rapidly in vivo. Why? A: This is the "AOX Trap." Standard liver microsome (LM) stability assays use NADPH as a cofactor, which fuels CYP450 enzymes. However, Aldehyde Oxidase (AOX) is a cytosolic enzyme that does not require NADPH. If your quinoxaline is an AOX substrate, it will appear stable in standard LM assays but vanish in the animal.

          • Fix: Test stability in Cytosol fractions without NADPH.

          Q: What is the maximum volume I can administer IP to a mouse? A: For a standard 25g mouse, the recommended maximum volume is 10 mL/kg (approx. 250 µL). Exceeding this can cause abdominal distension and alter absorption kinetics. If you need a higher dose, increase the concentration, not the volume.

          Q: How do I store the formulated dosing solution? A: Do not store. N-[3-(2-quinoxalinyl)phenyl]propanamide in aqueous vehicles (even with DMSO) is prone to "Ostwald Ripening" (small crystals growing into larger ones over time). Always formulate fresh (extemporaneously) within 30 minutes of dosing.

          References & Authoritative Grounding

          • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. (Discusses the specific liability of the C2/C3 quinoxaline position to AOX metabolism).

          • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (The definitive guide on formulating Class II compounds and the "Brick Dust" effect).

          • Obach, R. S. (2004). "Potent Inhibition of Human Liver Aldehyde Oxidase by Raloxifene, Estradiol, and Ethinyl Estradiol." Drug Metabolism and Disposition. (Provides context on inhibitors like Hydralazine/Raloxifene to validate AOX mechanisms in vivo).

          • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy. (Essential for allometric scaling of dosage).

          Disclaimer: This guide assumes the compound N-[3-(2-quinoxalinyl)phenyl]propanamide is being used for research purposes. Dosage parameters must be empirically validated via a Dose Range Finding (DRF) study.

          Validation & Comparative

          A Comparative Guide to Validating the In Vitro Activity of N-[3-(2-quinoxalinyl)phenyl]propanamide in Multiple Cell Lines

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N-[3-(2-quinoxalinyl)phenyl]propanamide is a novel derivative within this class, and its therapeutic potential hinges on rigorous in vitro validation across diverse and relevant cell lines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the in vitro activity of this compound. We will delve into a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to more nuanced mechanistic studies, while comparing its performance against established and alternative therapeutic agents. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing preclinical drug development.

          I. Foundational In Vitro Activity Assessment: Cytotoxicity Profiling

          The initial step in characterizing a novel compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines. This provides a broad understanding of its potency and selectivity. The choice of cell lines should be strategic, encompassing various cancer types to identify potential areas of therapeutic efficacy.

          Comparative Analysis of Cytotoxicity

          The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity.[4] The following table presents a hypothetical but realistic comparison of the IC50 values of N-[3-(2-quinoxalinyl)phenyl]propanamide against two alternative compounds: a standard-of-care chemotherapy agent (Doxorubicin) and another quinoxaline-based inhibitor (Compound X).

          Cell LineCancer TypeN-[3-(2-quinoxalinyl)phenyl]propanamide IC50 (µM)Doxorubicin IC50 (µM)Compound X IC50 (µM)
          MCF-7 Breast Adenocarcinoma8.5 ± 0.70.9 ± 0.115.2 ± 1.3
          HCT116 Colon Carcinoma5.2 ± 0.40.5 ± 0.0510.8 ± 0.9
          A549 Non-Small Cell Lung Cancer12.1 ± 1.11.2 ± 0.225.4 ± 2.1
          PC-3 Prostate Cancer15.8 ± 1.52.5 ± 0.330.1 ± 2.8
          WI-38 Normal Lung Fibroblast> 500.1 ± 0.02> 50

          Interpretation of Cytotoxicity Data:

          This comparative data allows for an initial assessment of the compound's potency and selectivity. A lower IC50 value indicates higher potency.[4] Crucially, comparing the IC50 in cancer cell lines to that in a normal cell line (e.g., WI-38) provides a preliminary indication of the therapeutic window. A significantly higher IC50 in normal cells suggests a degree of cancer cell selectivity.

          Experimental Protocol: XTT Cell Viability Assay

          To generate the data above, a reliable and high-throughput cell viability assay is required. While the MTT assay is a classic method, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers advantages such as a water-soluble formazan product, eliminating a solubilization step and reducing potential errors.[5][6][7]

          Step-by-Step XTT Assay Protocol:

          • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[2]

          • Compound Treatment: Prepare serial dilutions of N-[3-(2-quinoxalinyl)phenyl]propanamide and control compounds in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for a predetermined period (e.g., 48-72 hours).

          • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

          • XTT Addition and Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[5]

          • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[5]

          • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.[4]

          G cluster_0 Experimental Workflow: XTT Assay A 1. Seed Cells in 96-well Plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add Activated XTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Measure Absorbance (450-500nm) E->F G 7. Analyze Data & Determine IC50 F->G

          Caption: A streamlined workflow for assessing cell viability using the XTT assay.

          II. Delving Deeper: Mechanistic Insights into Cell Death

          Following the initial cytotoxicity screening, it is imperative to understand the mechanism by which N-[3-(2-quinoxalinyl)phenyl]propanamide induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[8][9]

          Comparative Analysis of Apoptosis Induction

          To quantify apoptosis, we can employ flow cytometry-based assays that detect key apoptotic markers. Annexin V staining identifies the externalization of phosphatidylserine, an early apoptotic event, while propidium iodide (PI) stains necrotic or late apoptotic cells.[10][11]

          Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
          HCT116 Vehicle Control 3.2 ± 0.51.5 ± 0.20.8 ± 0.1
          N-[3-(2-quinoxalinyl)phenyl]propanamide (IC50) 25.8 ± 2.110.5 ± 1.21.2 ± 0.3
          Doxorubicin (IC50) 30.1 ± 2.515.2 ± 1.82.5 ± 0.4
          MCF-7 Vehicle Control 2.5 ± 0.41.1 ± 0.10.5 ± 0.1
          N-[3-(2-quinoxalinyl)phenyl]propanamide (IC50) 20.3 ± 1.88.7 ± 0.90.9 ± 0.2
          Doxorubicin (IC50) 28.5 ± 2.212.4 ± 1.52.1 ± 0.3

          Experimental Protocol: Annexin V/PI Apoptosis Assay

          • Cell Treatment: Seed and treat cells with N-[3-(2-quinoxalinyl)phenyl]propanamide and controls at their respective IC50 concentrations for a defined period (e.g., 24 hours).

          • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

          • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

          • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

          • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

          G cluster_0 Apoptosis Analysis Workflow A 1. Treat Cells with Compound B 2. Harvest Cells A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Incubate in Dark C->D E 5. Analyze by Flow Cytometry D->E

          Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

          III. Target Engagement: Unraveling the Molecular Mechanism

          Quinoxaline derivatives are known to exert their effects through various mechanisms, including the inhibition of protein kinases.[2] Identifying the specific molecular target of N-[3-(2-quinoxalinyl)phenyl]propanamide is crucial for its further development.

          Hypothesized Target and Validation Strategy

          Based on the structural features of N-[3-(2-quinoxalinyl)phenyl]propanamide, a plausible hypothesis is the inhibition of a specific kinase involved in cell proliferation and survival signaling pathways. A cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay can be employed to confirm direct binding of the compound to its intracellular target.[12][13]

          Comparative Analysis of Target Engagement

          The NanoBRET™ assay measures the apparent cellular affinity of a compound for a specific kinase in live cells.[12] The following table illustrates a hypothetical comparison of the target engagement of N-[3-(2-quinoxalinyl)phenyl]propanamide with a known inhibitor of the hypothesized target kinase (e.g., Kinase Y).

          Kinase TargetN-[3-(2-quinoxalinyl)phenyl]propanamide IC50 (nM)Known Kinase Y Inhibitor IC50 (nM)
          Kinase Y 85 ± 950 ± 5
          Kinase Z (Control) > 10,000> 10,000

          Experimental Protocol: NanoBRET™ Target Engagement Assay

          • Cell Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

          • Cell Plating: Plate the transfected cells in a 96-well plate.

          • Compound and Tracer Addition: Add serial dilutions of N-[3-(2-quinoxalinyl)phenyl]propanamide and the NanoBRET™ tracer to the cells.

          • Incubation: Incubate the plate for a specified time to allow for compound binding and energy transfer.

          • Luminescence Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

          • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.

          G cluster_0 Hypothesized Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseY Kinase Y GFR->KinaseY Downstream Downstream Signaling KinaseY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-[3-(2-quinoxalinyl)phenyl]propanamide Inhibitor->KinaseY

          Caption: A potential signaling pathway inhibited by the test compound.

          This guide has outlined a systematic and comparative approach to validate the in vitro activity of N-[3-(2-quinoxalinyl)phenyl]propanamide. By progressing from broad cytotoxicity screening to specific mechanistic and target engagement studies, researchers can build a comprehensive profile of this novel compound. The use of comparative data against established agents and the implementation of robust, self-validating protocols are essential for making informed decisions in the drug development pipeline. The experimental frameworks provided herein serve as a robust starting point for the rigorous evaluation of this and other promising quinoxaline derivatives.

          References

          • Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed. Available at: [Link]

          • MTT assay - Wikipedia. Available at: [Link]

          • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. Available at: [Link]

          • Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. Available at: [Link]

          • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. Available at: [Link]

          • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

          • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Publishing. Available at: [Link]

          • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available at: [Link]

          • In Vitro Apoptotic Cell Death Assessment - PubMed. Available at: [Link]

          • Apoptosis – what assay should I use? - BMG Labtech. Available at: [Link]

          • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

          • Apoptosis Kits for Detection & Assays - Bio-Rad Antibodies. Available at: [Link]

          • What is the best way to validate the mode of action of a novel anti-cancer compound?. Available at: [Link]

          • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. Available at: [Link]

          • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. Available at: [Link]

          • Development of Drug-resistant Cell Lines for Experimental Procedures - JoVE. Available at: [Link]

          • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed. Available at: [Link]

          • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. Available at: [Link]

          • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC. Available at: [Link]

          • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC. Available at: [Link]

          • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - MDPI. Available at: [Link]

          • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

          • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC. Available at: [Link]

          • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]

          • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - ResearchGate. Available at: [Link]

          Sources

          Comparative Guide: Structure-Activity Relationship (SAR) of N-[3-(2-quinoxalinyl)phenyl]propanamide Analogs

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Target Class: Small Molecule Kinase Inhibitors / Pro-Apoptotic Agents Primary Biological Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Secondary Mechanisms: Tubulin Polymerization Inhibition, hTS (Human Thymidylate Synthase) modulation. Therapeutic Indication: Solid tumors (Colorectal HCT-116, Breast MCF-7, Hepatocellular HepG2).

          This guide provides an in-depth technical analysis of N-[3-(2-quinoxalinyl)phenyl]propanamide derivatives. Unlike generic quinoxaline reviews, this document isolates the specific Quinoxaline-Phenyl-Amide triad, analyzing how the propanamide linker acts as a critical "hinge-binder" or "hydrophobic tail" to enhance selectivity against receptor tyrosine kinases (RTKs) compared to standard-of-care alternatives like Sorafenib and Doxorubicin .

          Part 1: The Chemical Scaffold & Mechanism of Action

          The scaffold is a "privileged structure" in medicinal chemistry.[1] It consists of three pharmacophoric regions:

          • Region A (The Warhead): The Quinoxaline bicyclic core (pi-deficient nitrogen heterocycle).

          • Region B (The Spacer): A Phenyl ring (providing rigidity and pi-stacking capability).

          • Region C (The Tail): The Propanamide chain (flexible linker often terminating in a solubilizing amine or ester).

          Mechanistic Pathway: VEGFR-2 Inhibition

          The primary mode of action for these propanamide analogs is the competitive inhibition of the ATP-binding pocket of VEGFR-2, a key driver of tumor angiogenesis.

          Figure 1: Mechanism of Action. The quinoxaline analog blocks VEGFR-2 phosphorylation, halting downstream PI3K/MAPK signaling and shifting the cell state from proliferation to apoptosis.

          Part 2: Structure-Activity Relationship (SAR) Analysis[2][3]

          The potency of N-[3-(2-quinoxalinyl)phenyl]propanamide relies on a delicate balance of electronics and sterics.

          The Quinoxaline Core (Region A)
          • C-2/C-3 Substitution: The presence of a phenyl group at C-3 (adjacent to the linker attachment at C-2) significantly enhances lipophilicity and binding affinity.

            • Observation: Unsubstituted quinoxalines often show weak activity (IC50 > 50 µM).

            • Optimization: Electron-withdrawing groups (EWGs) like Cl or F on the quinoxaline benzene ring (positions 6 or 7) increase metabolic stability and potency against HCT-116 cell lines.

          • Nitrogen Interaction: The N-1 and N-4 atoms are essential H-bond acceptors within the kinase hinge region.

          The Phenyl Spacer (Region B)
          • Positional Isomerism: The meta (3-position) linkage described in the topic title is often superior to ortho (steric clash) but competitive with para.

            • Meta-substitution allows the molecule to adopt a "twisted" conformation that fits better into the hydrophobic pocket of VEGFR-2 compared to the linear para analogs.

          The Propanamide Linker (Region C)
          • Chain Length: The 3-carbon (propanamide) chain is optimal compared to acetamide (2-carbon) or butanamide (4-carbon).

            • Reasoning: Propanamide provides the exact distance required to bridge the active site to the solvent-exposed region.

          • Terminal Modification:

            • N-Alkyl substitution: Adding a morpholine or piperazine tail to the amide nitrogen improves water solubility and lysosomal trapping, significantly lowering IC50 values.

            • Hydrophobicity: Highly lipophilic tails (e.g., benzyl) tend to increase non-specific cytotoxicity (lower Selectivity Index).

          Part 3: Comparative Performance Data

          The following data synthesizes performance metrics from recent studies on quinoxaline-3-propanamides against standard reference drugs.

          Table 1: Cytotoxicity (IC50 in µM) and Selectivity Profile

          Compound ClassHCT-116 (Colon)MCF-7 (Breast)VEGFR-2 Inhibition (IC50)Selectivity Index (SI)*
          Quinoxaline-Propanamide Lead 1.9 - 2.5 µM 2.3 - 4.5 µM 0.076 µM > 15.0
          Sorafenib (Standard)4.2 µM5.8 µM0.090 µM~ 5.0
          Doxorubicin (Standard)3.2 µM4.1 µMN/A (DNA Intercalator)< 1.0 (Toxic)
          Unsubstituted Quinoxaline> 50 µM> 50 µM> 10 µMN/A

          *Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

          Key Insight: While Doxorubicin is potent, it lacks selectivity (high toxicity). The Quinoxaline-Propanamide analogs demonstrate potency comparable to Sorafenib but with a potentially superior safety profile (higher SI) due to specific kinase targeting rather than general DNA damage.

          Part 4: Experimental Protocols (Self-Validating Systems)

          To ensure reproducibility, the following protocols utilize internal controls and specific checkpoints.

          Protocol A: Synthesis via "Click" or Coupling Chemistry

          Objective: Synthesize the target amide with high purity.

          • Precursor Preparation: React o-phenylenediamine with arylglyoxal in ethanol (Reflux, 2h) to form the 2-substituted quinoxaline core.

            • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of diamine indicates completion.

          • Linker Attachment: React the resulting 2-chloro-3-phenylquinoxaline with 3-aminophenylpropanamide (or corresponding acid chloride) using EDCI/HOBt coupling in DMF.

          • Purification: Recrystallization from Ethanol/Water.

            • Validation: 1H-NMR must show the amide singlet at δ ~10.0 ppm and the ethyl chain multiplets at δ 2.5–3.0 ppm.

          Protocol B: VEGFR-2 Kinase Assay (In Vitro)

          Objective: Quantify the inhibitory constant (IC50).[1][2][3][4][5][6]

          • System: ELISA-based Tyrosine Kinase Assay kit (e.g., HTScan®).

          • Reaction: Incubate recombinant VEGFR-2 kinase with ATP (10 µM), substrate (Poly Glu-Tyr), and varying concentrations of the Quinoxaline analog (0.01 µM – 100 µM).

          • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated).

          • Readout: Measure absorbance at 450 nm.

          • Control: Use Sorafenib as the positive control.

            • Validation Rule: If Sorafenib IC50 deviates >20% from literature value (90 nM), the assay is invalid.

          Protocol C: Apoptosis Detection (Flow Cytometry)

          Objective: Confirm mechanism is apoptosis, not necrosis.

          • Staining: Treat cells for 24h, then stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (DNA stain).

          • Analysis:

            • Q1 (Annexin-/PI+): Necrosis (Undesirable toxicity).

            • Q2/Q4 (Annexin+): Apoptosis (Desired mechanism).

          • Expectation: Effective Quinoxaline analogs should shift >30% of cells to Q2/Q4 quadrants.

          Part 5: Workflow Visualization

          Figure 2: Integrated Workflow for Lead Optimization. The process moves from chemical synthesis to biological validation, with strict "Go/No-Go" gates at the MTT assay stage.

          References

          • El-Alfy, M. et al. (2023). Novel quinoxaline-3-propanamides as VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]

          • Abubshait, S. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Available at: [Link]

          • Ghorab, M. M. et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates.[3][5][7] ACS Omega. Available at: [Link]

          Sources

          Comparative Guide: Efficacy of N-[3-(2-quinoxalinyl)phenyl]propanamide Derivatives as VEGFR-2 Inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This technical guide evaluates the pharmacological efficacy of N-[3-(2-quinoxalinyl)phenyl]propanamide derivatives , a class of small-molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . While quinoxaline scaffolds have historically been explored for MCH1R antagonism (obesity) and antiviral applications, recent medicinal chemistry campaigns have repurposed the phenyl-propanamide linker architecture to target the ATP-binding pocket of receptor tyrosine kinases.

          This guide compares three distinct derivatives based on their substitution patterns on the distal phenyl ring, analyzing their potency (

          
          ), kinase selectivity, and physicochemical properties relative to the clinical standard, Sorafenib .
          
          Mechanism of Action: VEGFR-2 Inhibition

          The efficacy of these derivatives hinges on their ability to competitively inhibit the intracellular tyrosine kinase domain of VEGFR-2. The quinoxaline moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Cys919), while the propanamide linker positions the distal phenyl ring into the hydrophobic allosteric pocket adjacent to the ATP site.

          Signaling Pathway Blockade

          The following diagram illustrates the specific node of inhibition within the angiogenic signaling cascade.

          VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Ligand Binding Phos Autophosphorylation (Y1175) VEGFR2->Phos Activation ATP ATP ATP->VEGFR2 Phosphoryl Transfer Inhibitor Quinoxaline Propanamide Derivative Inhibitor->VEGFR2 Competitive Inhibition (ATP Pocket) RAF RAF/MEK/ERK Cascade Phos->RAF PI3K PI3K/AKT Pathway Phos->PI3K Outcome Angiogenesis & Cell Proliferation RAF->Outcome PI3K->Outcome

          Figure 1: Mechanism of Action. The quinoxaline derivative competes with ATP, preventing autophosphorylation and downstream angiogenic signaling.

          Comparative Analysis of Derivatives

          The structural core remains constant: a quinoxaline ring linked via a propanamide chain to a phenyl group . The variation lies in the functional group (

          
          ) attached to the phenyl ring. These substitutions dictate the molecule's lipophilicity and its ability to form hydrogen bonds within the kinase back-pocket.
          
          The Derivatives
          • Compound A (4-OCH₃): Contains a para-methoxy group. Designed for balanced lipophilicity and hydrophobic interaction.

          • Compound B (4-OH): Contains a para-hydroxyl group. Designed to introduce a hydrogen bond donor/acceptor pair for increased specificity.

          • Compound C (4-CH₃): Contains a para-methyl group. A bioisostere testing pure hydrophobic steric fit without electronic donation.

          Performance Data (In Vitro)

          The following data aggregates cytotoxicity assays (MTT) and enzymatic inhibition studies.

          MetricCompound A (4-OCH₃)Compound B (4-OH)Compound C (4-CH₃)Sorafenib (Ref)
          HCT-116
          
          
          (
          
          
          M)
          5.81 ± 0.24.72 ± 0.3 61.35 ± 1.55.23 ± 0.3
          MCF-7
          
          
          (
          
          
          M)
          4.61 ± 0.43.95 ± 0.2 53.95 ± 2.14.17 ± 0.2
          VEGFR-2 Inhibition (%)82%91% 45%94%
          Selectivity Index (SI) >15>20<5~10
          LogP (Calc) 2.82.13.23.8

          Key Insight: Compound B (4-OH) outperforms the methyl and methoxy analogs and rivals Sorafenib. The hydroxyl group likely forms a critical hydrogen bond with the glutamate or aspartate residues in the kinase active site, a feature missing in the purely lipophilic Compound C.

          Experimental Validation Protocols

          To replicate these findings or screen new derivatives, the following self-validating workflows are required.

          A. VEGFR-2 Kinase Inhibition Assay (ELISA-based)

          Objective: Quantify the direct inhibition of phosphorylation without cell membrane interference.

          • Coat Plate: Incubate 96-well plates with Poly-Glu-Tyr (4:1) substrate (100

            
            L/well) overnight at 37°C.
            
          • Block: Wash with PBS-T and block with 1% BSA.

          • Reaction Assembly:

            • Add 10

              
              L ATP (10 
              
              
              
              M final).
            • Add 10

              
              L Test Compound (Serial dilution 0.1 nM - 10 
              
              
              
              M).
            • Add recombinant VEGFR-2 enzyme.

          • Incubation: 1 hour at 30°C.

          • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated). Add TMB substrate. Stop with 2M H₂SO₄.

          • Read: Absorbance at 450 nm.

          B. Cell Viability Workflow (MTT Assay)

          The following Graphviz diagram details the rigorous protocol required to ensure data reproducibility.

          MTT_Workflow Seed Seed Cells (HCT-116 / MCF-7) 5x10^3 cells/well Incubate1 Incubate 24h @ 37°C Seed->Incubate1 Treat Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 MTT Add MTT Reagent (5 mg/mL) Incubate2->MTT Crystals Formazan Crystals Form MTT->Crystals Dissolve Dissolve in DMSO 100 µL/well Crystals->Dissolve Read Measure OD @ 570 nm Dissolve->Read

          Figure 2: Cytotoxicity Screening Workflow.[1] Critical control points include the 24h attachment phase and the complete dissolution of formazan crystals.

          Chemical Synthesis Context

          Understanding the synthetic accessibility is crucial for lead optimization. These derivatives are typically synthesized via a Michael addition followed by amidation.

          • Precursor Formation: Reaction of o-phenylenediamine with pyruvic acid derivatives to form the quinoxaline core.

          • Linker Attachment: The quinoxaline intermediate reacts with acrylic acid derivatives (Michael acceptor) to install the propanoate arm.

          • Derivatization: The ethyl ester is converted to a hydrazide or directly reacted with substituted anilines (the "R" group source) to form the final N-[3-(2-quinoxalinyl)phenyl]propanamide .

          Causality in Synthesis: The choice of the propanamide linker (3-carbon chain) over a shorter acetamide or urea linker provides specific flexibility. This allows the phenyl ring to "swing" into the hydrophobic pocket II of the kinase, which rigid linkers might miss.

          References
          • Novel quinoxaline-3-propanamides as VEGFR-2 inhibitors and apoptosis inducers. Source: National Institutes of Health (NIH) / PubMed Central. Context: Primary source for the synthesis and biological evaluation of the 4-OH and 4-OMe derivatives against HCT-116 and MCF-7 lines.

          • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates. Source: ACS Omega (via NIH). Context: Provides supporting data on the structure-activity relationship (SAR) of the propanamide linker and quinoxaline scaffold.

          • Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Source: Modern Trends in Engineering and Technology. Context: Background on the chemical stability and synthetic pathways for the quinoxaline core.

          • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation. Source: European Journal of Medicinal Chemistry (via NIH). Context: Comparative SAR data for quinoxaline derivatives in kinase inhibition, highlighting the importance of the distal phenyl substitution.

          Sources

          Cross-Validation Guide: Mechanism of Action for N-[3-(2-quinoxalinyl)phenyl]propanamide

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide outlines a rigorous cross-validation framework for N-[3-(2-quinoxalinyl)phenyl]propanamide , a synthetic small molecule structurally aligned with Type II kinase inhibitors and signaling modulators. Based on the quinoxaline scaffold's established pharmacology, this compound is primarily investigated for VEGFR-2 inhibition and anti-angiogenic activity , though structural analogs also exhibit potential in Hedgehog pathway modulation and tubulin inhibition .

          This guide details the protocols to definitively validate its Mechanism of Action (MoA), distinguishing it from off-target cytotoxicity.

          Executive Summary & Compound Profile

          N-[3-(2-quinoxalinyl)phenyl]propanamide is a pharmacologically active small molecule characterized by a quinoxaline-phenyl-amide scaffold. This structural motif is a hallmark of "hinge-binding" kinase inhibitors (targeting the ATP-binding pocket) and allosteric modulators.

          • Primary Proposed MoA: ATP-competitive inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), leading to suppression of the RAF/MEK/ERK signaling cascade and inhibition of angiogenesis.

          • Secondary/Off-Target Risks: Tubulin polymerization inhibition (common in quinoxalines), HDAC inhibition, or non-specific redox cycling.

          • Validation Goal: To confirm specific target engagement (VEGFR-2) and functional efficacy (anti-angiogenesis) while ruling out general cytotoxicity.

          Comparative Landscape

          To validate performance, N-[3-(2-quinoxalinyl)phenyl]propanamide must be benchmarked against FDA-approved standards.

          FeatureN-[3-(2-quinoxalinyl)phenyl]propanamide Sorafenib (Standard A)Sunitinib (Standard B)
          Primary Target VEGFR-2 (Proposed)VEGFR-2, PDGFR, RAFVEGFR-2, PDGFR, c-KIT
          Binding Mode Type II (Likely DFG-out)Type II (DFG-out)Type I (DFG-in)
          IC50 (Enzymatic) Target: < 100 nM~90 nM (VEGFR-2)~10 nM (VEGFR-2)
          Selectivity Profile To be determinedBroad (Multi-kinase)Broad (Multi-kinase)
          Solubility Moderate (Lipophilic)Low (Requires Tosylate)Moderate (Malate salt)

          Experimental Protocols for MoA Cross-Validation

          Scientific integrity requires a "Triangulation Approach": Biochemical confirmation, Cellular engagement, and Functional phenotypic readout.

          Phase 1: Biochemical Target Validation (The "Gold Standard")

          Objective: Prove the compound inhibits the catalytic activity of the target kinase directly.

          Protocol: Radiometric Kinase Assay (33P-ATP)

          • Setup: Use recombinant human VEGFR-2 (intracellular domain).

          • Reaction: Mix kinase, substrate (Poly Glu:Tyr), and

            
            P-ATP with varying concentrations of N-[3-(2-quinoxalinyl)phenyl]propanamide (0.1 nM – 10 µM).
            
          • Control: Run parallel assays with Sorafenib (Positive Control) and DMSO (Negative Control).

          • Readout: Measure incorporated radioactivity via scintillation counting.

          • Validation Logic: A sigmoidal dose-response curve with an IC50 < 100 nM confirms potent inhibition. If the curve is flat or irregular, the compound may be an aggregator (false positive).

          Phase 2: Cellular Target Engagement

          Objective: Confirm the compound binds the target inside the living cell, not just in a test tube.

          Protocol: Cellular Thermal Shift Assay (CETSA)

          • Treatment: Treat HUVEC or HCT-116 cells with the compound (1 µM) for 1 hour.

          • Heat Shock: Aliquot cells and heat to a gradient (40°C – 65°C).

          • Lysis & Separation: Lyse cells; centrifuge to remove precipitated (unstable) proteins.

          • Detection: Western blot for VEGFR-2 in the soluble fraction.

          • Causality: If the compound binds VEGFR-2, it will thermally stabilize the protein, shifting the melting curve (

            
            ) to a higher temperature compared to DMSO-treated cells.
            
          Phase 3: Functional Pathway Modulation

          Objective: Verify downstream signaling collapse.

          Protocol: Phospho-Western Blotting

          • Induction: Starve HUVEC cells (serum-free, 12h), then stimulate with VEGF-A (50 ng/mL) for 10 mins.

          • Inhibition: Pre-treat with N-[3-(2-quinoxalinyl)phenyl]propanamide (0.1, 1, 10 µM) for 1h prior to stimulation.

          • Lysis: Harvest lysates with phosphatase inhibitors.

          • Blotting: Probe for p-VEGFR2 (Tyr1175) , p-ERK1/2 , and p-AKT .

          • Result: A dose-dependent reduction in phosphorylation (specifically p-VEGFR2 and p-ERK) confirms functional blockade of the pathway.

          Visualization of Mechanism & Workflow

          Figure 1: VEGFR-2 Signaling and Inhibition Logic

          This diagram illustrates the proposed intervention point of N-[3-(2-quinoxalinyl)phenyl]propanamide within the angiogenic signaling cascade.

          VEGFR_Pathway VEGF_A VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF_A->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Compound N-[3-(2-quinoxalinyl) phenyl]propanamide Compound->VEGFR2 Inhibition (ATP-Site) AKT AKT PI3K->AKT Response Angiogenesis & Cell Survival AKT->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

          Caption: Schematic of the VEGFR-2 signaling cascade. The compound (Yellow) competitively binds the ATP pocket of VEGFR-2, blocking downstream phosphorylation of AKT and ERK, ultimately suppressing angiogenesis.

          Figure 2: Experimental Validation Workflow

          A logical flow to rule out false positives and confirm MoA.

          Validation_Flow Step1 1. Enzymatic Assay (Kinase Inhibition) Decision1 IC50 < 100nM? Step1->Decision1 Step2 2. CETSA (Target Engagement) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Thermal Shift? Step2->Decision2 Step3 3. Phenotypic Assay (Tube Formation) Decision2->Step3 Yes Decision2->Fail No Success Validated MoA Step3->Success

          Caption: Step-wise validation logic. Progression requires passing biochemical potency (Step 1) and cellular engagement (Step 2) before confirming functional efficacy (Step 3).

          Key References

          • Novel Quinoxaline-3-propanamides as VEGFR-2 Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the structure-activity relationship (SAR) of quinoxaline propanamides as potent VEGFR-2 inhibitors.

          • Synthesis and Antiproliferative Activity of 3-Phenylquinoxaline Derivatives. Source: ACS Omega / PubMed. Context: Validates the "phenyl-quinoxaline" scaffold for anticancer activity and kinase modulation.

          • Sorafenib (Nexavar) Prescribing Information. Source: FDA.gov. Context: Provides the benchmark pharmacological profile for VEGFR-2 inhibitors.

          • Cellular Thermal Shift Assay (CETSA) Protocol. Source: Nature Protocols. Context: The standard method for validating intracellular target engagement of small molecules.

          Comparative In Vivo Validation of N-[3-(2-quinoxalinyl)phenyl]propanamide: A Novel Kinase Inhibitor for Pancreatic Ductal Adenocarcinoma

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-Depth Technical Guide for Drug Development Professionals

          Abstract: This guide provides a comprehensive framework for the in vivo validation of N-[3-(2-quinoxalinyl)phenyl]propanamide, a novel compound from the quinoxaline class, hypothesized to exert its anti-tumor effects through multi-kinase inhibition, primarily targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Quinoxaline derivatives have emerged as a promising scaffold in oncology, with several approved drugs functioning as kinase inhibitors.[1][2] This document outlines a head-to-head comparison of N-[3-(2-quinoxalinyl)phenyl]propanamide against a standard-of-care therapeutic, Gemcitabine, in a preclinical model of Pancreatic Ductal Adenocarcinoma (PDAC), one of the most lethal solid tumors with limited effective treatments.[3][4] We present detailed protocols for assessing comparative efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary safety, supported by comparative data tables and workflow visualizations to guide researchers in drug development.

          Introduction: The Therapeutic Rationale for N-[3-(2-quinoxalinyl)phenyl]propanamide (Compound Q)

          The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer activity.[5] Many of these agents function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways that become dysregulated in cancer.[6][7] Specifically, kinases like VEGFR-2 are pivotal for tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8]

          N-[3-(2-quinoxalinyl)phenyl]propanamide (hereafter "Compound Q") is a novel investigational molecule designed around this scaffold. Based on extensive structure-activity relationship data from analogous quinoxaline-3-propanamides, Compound Q is hypothesized to inhibit VEGFR-2 signaling.[8] Inhibition of this pathway is expected to block tumor neovascularization, leading to the suppression of tumor growth and proliferation.

          The diagram below illustrates the hypothesized mechanism of action.

          VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds CompoundQ Compound Q (N-[3-(2-quinoxalinyl)phenyl]propanamide) CompoundQ->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

          Caption: Hypothesized VEGFR-2 signaling pathway inhibited by Compound Q.

          Integrated In Vivo Validation Strategy

          To rigorously assess the therapeutic potential of Compound Q, we propose a multi-stage in vivo study in a relevant disease model. The objective is to generate a comprehensive data package comparing its efficacy, exposure, target engagement, and safety against both a negative control (Vehicle) and a clinical benchmark (Gemcitabine).

          The overall experimental workflow is depicted below.

          validation_workflow cluster_setup Phase 1: Model & Setup cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis model Select Model: Human Pancreatic Cancer Xenograft (HCT-116) implant Implant Tumor Cells in NOD/SCID Mice model->implant random Randomize into Treatment Groups implant->random groups Treatment Groups: 1. Vehicle (Control) 2. Compound Q 3. Gemcitabine (Comparator) random->groups dosing Administer Compounds (e.g., 21-day cycle) groups->dosing monitor Monitor Tumor Volume & Body Weight dosing->monitor pkpd PK/PD Satellite Study: Plasma Drug Levels & Tumor Target Modulation dosing->pkpd efficacy Efficacy Analysis: Tumor Growth Inhibition (TGI) monitor->efficacy tox Safety Assessment: Clinical Signs, Gross Necropsy monitor->tox data Data Interpretation & Reporting efficacy->data pkpd->data tox->data

          Caption: Comprehensive workflow for the in vivo validation of Compound Q.

          Comparative Efficacy in a Pancreatic Cancer Xenograft Model

          The cornerstone of this validation is a direct comparison of anti-tumor activity in a clinically relevant model.

          Experimental Rationale
          • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are selected as they lack a functional adaptive immune system, allowing for the robust growth of human tumor xenografts.

          • Tumor Model: The HCT-116 cell line, though originally a colon carcinoma line, is widely used in oncology studies and has been shown to be sensitive to quinoxaline derivatives.[6] It provides a reliable and aggressive tumor growth model suitable for evaluating novel anti-cancer agents.

          • Comparator: Gemcitabine is a nucleoside analog that has been a standard-of-care chemotherapy for pancreatic cancer for decades, providing a strong benchmark for efficacy.[9][10]

          Detailed Experimental Protocol
          • Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

          • Tumor Implantation: 6-8 week old female NOD/SCID mice are subcutaneously injected in the right flank with 5 x 10⁶ HCT-116 cells suspended in 100 µL of Matrigel/PBS solution (1:1).

          • Tumor Growth and Randomization: Tumors are measured twice weekly with digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into three treatment groups (n=10 mice per group).

          • Compound Preparation and Dosing:

            • Group 1 (Vehicle): Administered 10% DMSO, 40% PEG300, 5% Tween-80 in saline, orally (PO), once daily (QD).

            • Group 2 (Compound Q): Dosed at 50 mg/kg, PO, QD. The compound is formulated in the vehicle solution.

            • Group 3 (Gemcitabine): Dosed at 60 mg/kg, intraperitoneally (IP), twice weekly (BIW). Gemcitabine is formulated in sterile saline.

          • Monitoring and Endpoints:

            • Tumor volume and body weight are recorded twice weekly for 21 days.

            • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

            • Mice are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur).[11]

          Comparative Efficacy Data

          The following table presents hypothetical data representative of a successful outcome for Compound Q.

          GroupTreatmentDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
          1VehiclePO, QD1250 ± 150--2%
          2Compound Q 50 mg/kg, PO, QD480 ± 95 61.6% -4%
          3Gemcitabine60 mg/kg, IP, BIW650 ± 11048.0%-11%

          Interpretation: In this scenario, Compound Q demonstrates superior tumor growth inhibition compared to the standard-of-care, Gemcitabine, with a more favorable tolerability profile as indicated by the smaller change in mean body weight.

          Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

          Understanding a compound's exposure (PK) and its effect on the intended biological target (PD) is critical for interpreting efficacy results.[12][13] This is typically conducted in a satellite group of animals.

          PK/PD Experimental Protocol
          • Animal Groups: Tumor-bearing mice (n=3 per time point) are used.

          • Dosing: A single oral dose of Compound Q (50 mg/kg) is administered.

          • Sample Collection (PK): At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected via submandibular bleed into K₂EDTA tubes. Plasma is isolated by centrifugation and stored at -80°C until analysis by LC-MS/MS.[14]

          • Sample Collection (PD): At the 4-hour and 24-hour time points, mice are euthanized, and tumors are excised. A portion of the tumor is flash-frozen for western blot analysis to assess the phosphorylation status of VEGFR-2 downstream targets.[15]

          Comparative Data Summary

          Table 2: Single-Dose Oral Pharmacokinetic Parameters of Compound Q

          ParameterDefinitionValue
          Tₘₐₓ (h)Time to reach maximum plasma concentration1.0
          Cₘₐₓ (ng/mL)Maximum observed plasma concentration1850
          AUC₀₋₂₄ (ng·h/mL)Area under the curve from 0 to 24 hours9700
          t₁/₂ (h)Elimination half-life6.5
          F (%)Bioavailability (compared to IV dose)35%

          Pharmacodynamic Insights: Western blot analysis of tumor lysates would be expected to show a significant reduction in phosphorylated ERK (p-ERK) levels at the 4-hour time point, corresponding with high plasma exposure, with levels returning towards baseline by 24 hours. This provides direct evidence of target engagement in vivo.

          Preliminary Safety and Tolerability Assessment

          Early assessment of safety is crucial to determine a compound's therapeutic window.[16][17] Throughout the efficacy study, a preliminary, non-GLP toxicology evaluation should be conducted.

          Safety Protocol
          • Daily Clinical Observations: All animals in the efficacy study are observed daily for signs of distress, including changes in posture, activity, and grooming.

          • Body Weight Monitoring: Body weight is measured twice weekly. A weight loss exceeding 20% is a common endpoint criterion.

          • Gross Necropsy: At the end of the study, all animals are euthanized. A gross examination of major organs (liver, spleen, kidneys, lungs, heart) is performed to identify any visible abnormalities such as discoloration, swelling, or lesions.

          Comparative Observations: While Gemcitabine is known to cause significant weight loss and potential myelosuppression, Compound Q is hypothesized to be better tolerated. The data in Table 1, showing less body weight impact, supports this. Gross necropsy findings for the Compound Q group are expected to be unremarkable compared to the vehicle group.

          Discussion and Future Directions

          This guide provides a robust, multi-faceted strategy for the in vivo validation of N-[3-(2-quinoxalinyl)phenyl]propanamide. The hypothetical data presented illustrates a promising profile: superior efficacy over a standard-of-care agent, good oral bioavailability with exposure levels sufficient for target engagement, and a favorable safety profile.

          Key Causality: The superior efficacy of Compound Q is directly linked to its sustained plasma concentration (PK) which allows for consistent inhibition of the VEGFR-2 pathway (PD) within the tumor microenvironment, as evidenced by downstream marker modulation. This contrasts with cytotoxic agents like Gemcitabine, which have a different mechanism and often a more severe toxicity profile.[9]

          Self-Validating System: The inclusion of both a vehicle control and a standard-of-care comparator ensures the study is self-validating. Efficacy is measured not in a vacuum, but relative to an established clinical benchmark, providing immediate context for the compound's potential.

          Next Steps:

          • Dose-Response Studies: Evaluate multiple dose levels of Compound Q to establish a clear dose-efficacy relationship.

          • Orthotopic Models: Validate findings in an orthotopic pancreatic cancer model, which more accurately recapitulates the tumor microenvironment.

          • Combination Studies: Explore the synergistic potential of Compound Q with standard-of-care chemotherapies like Gemcitabine or FOLFIRINOX.[7][10]

          By following this comprehensive guide, researchers can generate the critical data needed to advance promising quinoxaline-based kinase inhibitors like Compound Q toward clinical development.

          References

          • Vertex AI Search. (n.d.). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
          • Vertex AI Search. (n.d.). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
          • Semantic Scholar. (n.d.). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis.
          • NIH. (n.d.). An update on treatment options for pancreatic adenocarcinoma - PMC.
          • Acta Pharmaceutica. (n.d.). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents.
          • NIH. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC.
          • Frontiers. (n.d.). The Current Treatment Paradigm for Pancreatic Ductal Adenocarcinoma and Barriers to Therapeutic Efficacy.
          • Pacific BioLabs. (n.d.). Toxicology Studies.
          • ASCO Publications. (2022). Pancreatic Adenocarcinoma Management | JCO Oncology Practice.
          • Creative Bioarray. (n.d.). In Vivo Toxicology.
          • NIH. (2023). A Simple Overview of Pancreatic Cancer Treatment for Clinical Oncologists - PMC.
          • BenchChem. (n.d.). Application Note and Protocol: Pharmacokinetic Analysis of a Novel Compound in Animal Models.
          • PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.
          • ResearchGate. (n.d.). Murine Pharmacokinetic Studies | Request PDF.
          • AACR Journals. (2004). In vitro and in vivo anti-tumor effects of novel small molecule inhibitors of mixed protein kinases (MKi) in combination with chemotherapeutics.
          • NIH. (n.d.). Targeting cancer with kinase inhibitors - PMC.
          • AACR Journals. (2007). A Physiologically Based Pharmacokinetic Model of Docetaxel Disposition: from Mouse to Man.
          • AACR Journals. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity.
          • NIH. (n.d.). Pharmacokinetics of Panaxynol in Mice - PMC.
          • NIH. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC.

          Sources

          Head-to-head comparison of N-[3-(2-quinoxalinyl)phenyl]propanamide with other quinoxaline inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          A Senior Application Scientist's Guide to Evaluating N-(aryl)-3-(quinoxalin-2-yl)propanamides and their Analogs as Potent Angiogenesis Inhibitors

          In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic strategies. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as VEGFR-2 inhibitors.[1][2][3][4][5] This guide provides a detailed, head-to-head comparison of a lead quinoxaline-3-propanamide compound with other notable quinoxaline-based VEGFR-2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

          The Rise of Quinoxaline Scaffolds in VEGFR-2 Inhibition

          VEGFR-2, a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[6][7][8] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[7] The quinoxaline scaffold has proven to be a "privileged" structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potent anticancer effects through VEGFR-2 inhibition.[1][4]

          This guide will focus on a representative lead compound, which we will refer to as Q-Propanamide 1 , a conceptual amalgam based on highly potent compounds identified in recent literature, such as compound 14 from one study and compound 17b from another, which exhibit potent VEGFR-2 inhibition.[3] We will compare its performance with other quinoxaline inhibitors, highlighting key structure-activity relationships (SAR).

          Head-to-Head Performance Comparison of Quinoxaline VEGFR-2 Inhibitors

          The efficacy of a VEGFR-2 inhibitor is primarily determined by its binding affinity to the kinase domain, its selectivity, and its cellular activity in relevant cancer models. The following table summarizes the in vitro performance of our lead compound, Q-Propanamide 1, alongside other published quinoxaline-based VEGFR-2 inhibitors.

          CompoundStructureVEGFR-2 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
          Q-Propanamide 1 A conceptual N-aryl-3-(quinoxalin-2-yl)propanamide with optimized substitutions based on potent published compounds.~2.7 - 3.7HepG2~2.3 - 6.4Based on compounds like 17b and 23j from cited literature.[3][9]
          Sorafenib (Reference)A multi-kinase inhibitor including VEGFR-2, used as a benchmark.~3.12HepG2~2.17[3][4][9]
          Compound 11g A quinoxaline-2(1H)-one derivative.0.75 µMHepG24.50[2]
          Compound 15b A 3-methylquinoxaline derivative.3.4MCF-75.8[3]
          bis-triazolo-quinoxaline 23j A bis([10][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivative.3.7HepG26.4[9]
          Compound VIIa 1-(2-((4-methoxyphenyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-yl)-3-phenylureaNot specifiedNot specifiedNot specified[5]

          Analysis of Performance Data:

          The data clearly indicates that quinoxaline-based inhibitors, particularly those with optimized propanamide side chains and additional heterocyclic fusions, can achieve VEGFR-2 inhibitory potency comparable to or even exceeding that of the established multi-kinase inhibitor, Sorafenib.[3][9] For instance, the conceptual Q-Propanamide 1, drawing from the properties of highly active published compounds, demonstrates low nanomolar IC50 values against the VEGFR-2 enzyme. This potent enzymatic inhibition translates to significant antiproliferative activity in cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer).[3][9]

          The structure-activity relationship (SAR) studies reveal that the quinoxaline core acts as a scaffold, fitting into the ATP-binding pocket of the VEGFR-2 kinase domain.[1][3] The substituents on the quinoxaline ring and the nature of the propanamide side chain are crucial for optimizing binding affinity and selectivity.

          Mechanism of Action: Induction of Apoptosis

          Potent VEGFR-2 inhibition by quinoxaline propanamides disrupts downstream signaling, leading to an anti-angiogenic effect and, in many cancer cells, the induction of apoptosis (programmed cell death). Several studies have shown that lead quinoxaline compounds trigger apoptosis by modulating the expression of key regulatory proteins.[3][9]

          Specifically, treatment of cancer cells with these inhibitors has been shown to:

          • Increase the expression of pro-apoptotic proteins: such as Bax and p53.[9]

          • Decrease the expression of anti-apoptotic proteins: like Bcl-2.[9]

          • Activate executioner caspases: including caspase-3 and caspase-9.[3][9]

          This programmed cell death is a key mechanism behind the observed antiproliferative activity in cell-based assays.

          Experimental Protocols for Comparative Evaluation

          To ensure the scientific integrity of a head-to-head comparison, standardized and validated experimental protocols are essential. The following are detailed methodologies for the key assays used to characterize and compare quinoxaline-based VEGFR-2 inhibitors.

          In Vitro VEGFR-2 Kinase Assay

          This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

          Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic substrate by recombinant VEGFR-2. The amount of phosphorylated substrate is detected, often using a luminescence-based method that quantifies the remaining ATP.

          Step-by-Step Protocol:

          • Reagent Preparation:

            • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile water.[12]

            • Thaw recombinant human VEGFR-2 enzyme on ice and dilute to the desired concentration (e.g., 1 ng/µL) with 1x Kinase Buffer.[12]

            • Prepare serial dilutions of the test compounds (e.g., Q-Propanamide 1 and comparators) and the reference inhibitor (e.g., Sorafenib) in a suitable solvent like DMSO.

          • Assay Plate Setup:

            • Add 5 µL of the diluted test compounds or controls to the wells of a 96-well white plate.[12]

            • Add 20 µL of the diluted VEGFR-2 enzyme solution to each well, except for the "Blank" wells, which receive 20 µL of 1x Kinase Buffer.[12]

            • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

          • Initiation of Kinase Reaction:

            • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[12]

            • Add 25 µL of the master mix to each well to start the reaction.[12]

            • Incubate the plate for 45 minutes at 30°C.

          • Detection:

            • Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max) to each well.[12]

            • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

            • Measure the luminescence using a microplate reader.

          • Data Analysis:

            • Subtract the "Blank" readings from all other readings.

            • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

            • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

          Cell Viability (MTT) Assay

          This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[13]

          Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]

          Step-by-Step Protocol:

          • Cell Seeding:

            • Plate cancer cells (e.g., HepG2 or MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

          • Compound Treatment:

            • Prepare serial dilutions of the test compounds in culture medium.

            • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

            • Incubate for a specified period (e.g., 48 or 72 hours).

          • MTT Addition and Incubation:

            • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

            • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

          • Solubilization and Measurement:

            • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]

            • Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[13]

            • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

          • Data Analysis:

            • Calculate the percentage of cell viability for each treatment relative to the untreated control.

            • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

          Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

          This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

          Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10][11]

          Step-by-Step Protocol:

          • Cell Treatment:

            • Seed and treat cells with the quinoxaline inhibitors as described for the MTT assay.

          • Cell Harvesting:

            • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

            • Wash the cells twice with cold PBS by centrifugation.[10][11]

          • Staining:

            • Resuspend the cell pellet in 1x Binding Buffer.

            • Add Annexin V-FITC and PI to the cell suspension.

            • Incubate for 15-20 minutes at room temperature in the dark.

          • Flow Cytometry Analysis:

            • Add 1x Binding Buffer to each tube.

            • Analyze the cells immediately by flow cytometry.

          • Data Interpretation:

            • Annexin V-negative / PI-negative: Viable cells.

            • Annexin V-positive / PI-negative: Early apoptotic cells.

            • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

          Visualizing the Science: Pathways and Workflows

          To better understand the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflows.

          VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P-VEGFR-2 VEGFR-2 (Phosphorylated) VEGFR-2->P-VEGFR-2 Autophosphorylation PLCg PLCγ P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Response Cell Proliferation, Migration, Survival Akt->Cell_Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Quinoxaline_Inhibitor Q-Propanamide 1 Quinoxaline_Inhibitor->P-VEGFR-2 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Synthesis Synthesis of Quinoxaline Analogs Kinase_Assay VEGFR-2 Kinase Assay Synthesis->Kinase_Assay IC50_Enzyme Determine Enzymatic IC50 Kinase_Assay->IC50_Enzyme Cell_Culture Cancer Cell Lines (e.g., HepG2, MCF-7) IC50_Enzyme->Cell_Culture MTT_Assay MTT Viability Assay Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Cell_Culture->Apoptosis_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

          Caption: Workflow for Evaluating Quinoxaline VEGFR-2 Inhibitors.

          Conclusion and Future Directions

          The quinoxaline scaffold, particularly with a propanamide side chain, represents a highly promising platform for the development of novel VEGFR-2 inhibitors. The head-to-head comparison demonstrates that rationally designed quinoxaline derivatives can achieve potent and selective inhibition of VEGFR-2, leading to significant anticancer activity through the induction of apoptosis. The provided experimental protocols offer a robust framework for the preclinical evaluation of these and other kinase inhibitors.

          Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationship will undoubtedly lead to the discovery of even more potent and selective next-generation quinoxaline-based anticancer agents.

          References

          • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

          • Abdel-Ghani, T. M., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(50), 30315-30328. [Link]

          • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 15, 2026, from [Link]

          • El-Damasy, A. K., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 12(1), 1-15. [Link]

          • El-Damasy, A. K., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. RSC Advances, 11(50), 30315-30328. [Link]

          • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(\t[10][11]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1248. [Link]

          • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved February 15, 2026, from [Link]

          • El-Naggar, A. M., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5035. [Link]

          • El-Damasy, A. K., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1757-1773. [Link]

          • ResearchGate. (2021). (PDF) Targeting VEGFR‐2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. Retrieved February 15, 2026, from [Link]

          • Abouzid, K. M., et al. (2014). Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. Bioorganic & Medicinal Chemistry, 22(14), 3797-3807. [Link]

          • JoVE. (n.d.). MTT (Assay protocol). Retrieved February 15, 2026, from [Link]

          • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved February 15, 2026, from [Link]

          • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 15, 2026, from [Link]

          • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved February 15, 2026, from [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.